molecular formula C9H9Cl2NO3 B3091234 2,3-Dichloro-L-tyrosine CAS No. 1217611-72-7

2,3-Dichloro-L-tyrosine

Cat. No.: B3091234
CAS No.: 1217611-72-7
M. Wt: 250.08 g/mol
InChI Key: CZMZPVRJCFFMGI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-L-tyrosine is a synthetically modified aromatic amino acid in which two chlorine atoms are introduced at the 2 and 3 positions of the phenolic ring of native L-tyrosine. This structural halogenation alters the electronic properties and steric profile of the molecule, making it a valuable building block in biochemical research. Its primary application lies in advanced peptide synthesis, where it is used to incorporate a tyrosine analog with enhanced stability and distinct reactivity into peptide sequences. The dichlorination of the phenolic ring can influence the peptide's overall conformation, interaction with biological targets, and metabolic stability, allowing researchers to probe structure-activity relationships. Furthermore, studies on structurally similar dihalogenated L-tyrosine derivatives have demonstrated significant biological activity, notably as inhibitors of viral infections such as Chikungunya virus (CHIKV). Research indicates that these compounds can exert their effects at multiple stages of the viral life cycle, including viral entry and assembly, with their specific mechanism of action being highly dependent on the nature of the halogen substituents and other functional group modifications . The exploration of such tyrosine derivatives is a promising area in antiviral drug discovery . As a research tool, this compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMZPVRJCFFMGI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3-Dichloro-L-tyrosine: Structural Pharmacology & Synthetic Applications

[1]

Executive Summary

2,3-Dichloro-L-tyrosine (CAS: 1217611-72-7) is a rare, non-canonical amino acid (ncAA) distinguished by its specific halogenation pattern on the phenolic ring.[1] Unlike the naturally occurring metabolite 3,5-dichloro-L-tyrosine (a biomarker for oxidative stress), the 2,3-isomer is primarily a synthetic tool used in protein engineering and medicinal chemistry.[1]

Its structural significance lies in the vicinal dichlorination at the ortho (C2) and meta (C3) positions relative to the amino acid side chain.[1] This creates a unique steric environment that restricts rotation around the

11

Chemical Identity & Structural Analysis

Nomenclature and Topology

The distinctiveness of this compound arises from the positioning of chlorine atoms relative to the hydroxyl group and the alkyl side chain.[1]

  • IUPAC Name: (2S)-2-amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid[1][2][3]

  • Isomeric Distinction:

    • 3,5-Dichloro-L-tyrosine: Both chlorines are ortho to the hydroxyl group (

      
      ).[1] This drastically lowers the phenolic pKa (~6.[1]4) but leaves the side-chain rotation relatively free.[1]
      
    • This compound: One chlorine is ortho to the side chain (C2) and one is ortho to the hydroxyl (C3).[1] The C2-chlorine introduces significant steric clash with the

      
      -protons, restricting the 
      
      
      and
      
      
      torsion angles.[1]
Structural Visualization

The following diagram contrasts the steric environment of the 2,3-isomer against the standard 3,5-isomer.

Caption: Comparative topology showing the steric locking mechanism of the 2,3-isomer due to C2 substitution.

Physicochemical Properties[4][5][6][7]

The asymmetric substitution of the 2,3-isomer results in properties distinct from the symmetric 3,5-isomer.[1]

PropertyDataContext
CAS Number 1217611-72-7 Specific to the (S)-enantiomer.[1][2][3][4][5][6]
Molecular Formula

Same as 3,5-isomer (Constitutional Isomer).[1]
Molecular Weight 250.08 g/mol
Predicted pKa (Phenol) ~7.2 – 7.8Less acidic than 3,5-diCl (~6.[1]4) due to only one ortho-Cl withdrawing electron density from the OH.[1]
Solubility Low in neutral water; Soluble in DMSO, dilute HCl/NaOHHydrophobicity is increased relative to Tyr due to lipophilic halogens.[1]
Appearance White to off-white powderCrystalline solid.[1]

Synthesis & Manufacturing

Direct chlorination of tyrosine yields the 3,5-isomer almost exclusively due to the directing effects of the hydroxyl group.[1] Therefore, This compound is manufactured using biocatalytic retro-synthesis or de novo chemical assembly.[1]

Biocatalytic Synthesis (Preferred Route)

The most efficient method utilizes engineered Tyrosine Phenol Lyase (TPL) .[1] TPL is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible

11

Protocol Overview:

  • Substrates: 2,3-Dichlorophenol + Sodium Pyruvate + Ammonium Acetate.[1]

  • Catalyst: Engineered TPL (e.g., from Citrobacter freundii or Erwinia herbicola).[1]

  • Conditions: pH 8.0, 30°C, co-solvent (to solubilize the phenol).

  • Purification: The product precipitates at its isoelectric point (pI ~5.[1]6) or is captured via cation exchange chromatography.[1]

EnzymaticSynthesiscluster_inputsSubstratesS12,3-DichlorophenolEnzymeTyrosine Phenol Lyase(PLP-Dependent)S1->Enzyme High ConcentrationS2PyruvateS2->Enzyme High ConcentrationS3AmmoniaS3->Enzyme High ConcentrationComplexQuinonoid Intermediate(Enzyme-Substrate Complex)Enzyme->Complex C-C Bond FormationProductThis compound(Precipitate)Complex->Product Release & Crystallization

Caption: Biocatalytic pathway utilizing Tyrosine Phenol Lyase for the regioselective synthesis of this compound.[1]

Applications in Drug Development[1][12][13]

Conformational Probes in SAR Studies

In Structure-Activity Relationship (SAR) campaigns, replacing a native Tyrosine with this compound tests the receptor's tolerance for:

  • Steric Bulk: The C2-chlorine probes the "depth" of the hydrophobic pocket near the peptide backbone.[1]

  • Rotational Freedom: By restricting the side-chain conformation, researchers can "freeze" the bioactive conformation of a peptide, potentially increasing potency by reducing the entropic penalty of binding.[1]

Genetic Code Expansion

Researchers use orthogonal translation systems (engineered aminoacyl-tRNA synthetase/tRNA pairs) to site-specifically incorporate this compound into proteins in vivo.[1]

  • Purpose: To study protein dynamics or enhance binding affinity of therapeutic antibodies (CDRs).[1]

  • Mechanism: An engineered Methanocaldococcus jannaschii TyrRS specifically recognizes the 2,3-dichloro substrate and charges it onto a suppressor tRNA (tRNA

    
    ), which reads an amber stop codon (TAG) in the gene of interest.[1]
    

Experimental Protocol: Solubility & Stock Preparation

Objective: Prepare a stable 50 mM stock solution for biological assays.

  • Weighing: Weigh 12.5 mg of this compound (MW 250.08).

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide).[1]

    • Alternative: 0.1 M NaOH (if DMSO is incompatible, but stability is lower).[1]

  • Dissolution: Add 1.0 mL of sterile DMSO. Vortex vigorously for 30 seconds.[1]

    • Note: If using aqueous buffers directly, the compound may precipitate due to the hydrophobic chlorines.[1] Always predissolve in DMSO.[1]

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Aralez Bio. (2024).[1][4][6] Catalog of Non-Canonical Amino Acids: this compound.

  • ChemicalBook. (2025).[1][7] Product Entry: (S)-2-Amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid (CAS 1217611-72-7).[1][2][3][5]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 3,5-Dichloro-L-tyrosine (Comparative Data). [1]

  • Phillips, R. S., et al. (2006).[1] Mechanism of Tyrosine Phenol Lyase. Biochemistry. (Contextual grounding for enzymatic synthesis).

The Asymmetric Advantage: 2,3-Dichloro-L-tyrosine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, properties, and application of 2,3-Dichloro-L-tyrosine (2,3-DCl-Tyr) in peptidomimetic design. This guide is structured to provide actionable insights for drug discovery scientists, moving from mechanistic rationale to bench-level protocols.

Executive Summary: The Case for Asymmetry

In the optimization of peptide therapeutics, non-canonical amino acids (ncAAs) are the primary tools for overcoming the inherent limitations of native peptides: proteolytic instability, poor membrane permeability, and conformational flexibility.

While 2,6-dichloro-L-tyrosine is widely recognized for its ability to restrict conformation via steric clash (ortho-ortho effect) and 3,5-dichloro-L-tyrosine is utilized for electronic modulation (pKa lowering), This compound represents a sophisticated, "hybrid" probe.

Its unique asymmetric substitution pattern (positions 2 and 3 on the aromatic ring relative to the benzylic attachment) offers a dual mechanism of action:

  • Conformational Biasing: The chlorine at position 2 (ortho to the

    
    -carbon) restricts rotation around the 
    
    
    
    and
    
    
    angles.
  • Electronic/Interaction Tuning: The chlorine at position 3 (ortho to the phenolic hydroxyl) modulates the pKa and provides a vector for halogen bonding, without the symmetric bulk of the 3,5-analog.

This guide outlines the physicochemical profile, synthesis strategy, and integration of 2,3-DCl-Tyr into Solid Phase Peptide Synthesis (SPPS).

Physicochemical & Mechanistic Profile

To deploy 2,3-DCl-Tyr effectively, one must understand how it differs from its symmetric counterparts.

Structural Nomenclature and Topology
  • Position 1: Attachment to the amino acid backbone (

    
    -carbon).
    
  • Position 2 (Ortho): Occupied by Chlorine. Creates steric clash with the peptide backbone, restricting the conformational ensemble.

  • Position 3 (Meta): Occupied by Chlorine.[1][2] Adjacent to the hydroxyl group (position 4).

  • Position 4 (Para): Phenolic Hydroxyl (OH).

Comparative Properties Table

The following table contrasts 2,3-DCl-Tyr with native Tyrosine and common chlorinated analogs.

PropertyL-Tyrosine (Native)2,6-Dichloro-L-Tyr3,5-Dichloro-L-Tyr2,3-Dichloro-L-Tyr
Dominant Effect H-bonding /

-stacking
Steric Lock (Rotamer control)Electronic (pKa lowering)Hybrid (Bias + Interaction)
pKa (Phenol) ~10.1~6.5 - 7.0~6.4 - 6.8~7.5 - 8.5 (Est.)
Rotational Freedom Free rotationHighly RestrictedFree rotationBiased / Restricted
Symmetry SymmetricSymmetricSymmetricAsymmetric
Halogen Bonding NoneWeak (shielded)Strong (accessible)Directional (3-Cl)
Lipophilicity (

logP)
Reference (0)High increaseHigh increaseHigh increase
Mechanism of Action in Binding Pockets

The 2,3-substitution creates a "sided" molecule.

  • Face A (Cl-Cl): Hydrophobic, sterically demanding, electron-poor.

  • Face B (H-H): Less sterically demanding, similar to native tyrosine.

  • Application: This allows the medicinal chemist to probe receptor pockets where one side of the tyrosine residue faces a narrow cleft (requiring H) while the other faces a hydrophobic patch or carbonyl backbone (requiring Cl for halogen bonding).

Visualization of Mechanistic Logic

The following diagram illustrates the decision logic for selecting 2,3-DCl-Tyr over other analogs.

Tyrosine_Analog_Selection Start Peptide Optimization Goal Decision1 Primary Instability Source? Start->Decision1 Metabolism Metabolic Instability Decision1->Metabolism Proteolysis Conformation Conformational Entropy Decision1->Conformation Flexible Backbone Potency Potency / Selectivity Decision1->Potency Weak Binding Asym_Steric Use 2,3-Dichloro-Tyr (Directional Bias) Metabolism->Asym_Steric Steric Shielding Decision2 Steric Tolerance? Conformation->Decision2 Decision3 Interaction Type? Potency->Decision3 Sym_Steric Use 2,6-Dichloro-Tyr (Symmetric Lock) Decision2->Sym_Steric Pocket is Wide Decision2->Asym_Steric Pocket is Asymmetric Acidic Use 3,5-Dichloro-Tyr (Max pKa drop) Decision3->Acidic Need Stronger H-Bond Donor Halogen Use 2,3-Dichloro-Tyr (Halogen Bond + Bias) Decision3->Halogen Target Carbonyl/Pi System

Caption: Decision tree for selecting chlorinated tyrosine analogs based on structural and electronic requirements of the target binding pocket.

Synthesis & Acquisition Strategy

Since 2,3-DCl-Tyr is not a standard commodity building block, it often requires custom synthesis or sourcing from specialized non-canonical amino acid vendors.

Retrosynthetic Analysis

The most reliable route to high-purity, enantiopure Fmoc-2,3-DCl-Tyr-OH is via the Knoevenagel Condensation followed by Asymmetric Hydrogenation .

  • Starting Material: 2,3-Dichloro-4-hydroxybenzaldehyde.

  • Protection: Protection of the phenol (e.g., benzyl or methyl ether) is crucial to prevent side reactions.

  • Condensation: Reaction with N-acetylglycine or a hydantoin scaffold to form the dehydro-amino acid.

  • Asymmetric Hydrogenation: Use of a chiral catalyst (e.g., Rh(COD)-DuPhos) to establish the L-configuration (S-stereocenter).

  • Fmoc Protection: Standard protection of the

    
    -amine for SPPS utility.
    
Quality Control Specifications

Before introducing this building block into a synthesis campaign, verify:

  • Chiral Purity: >99% ee (Essential, as the D-isomer will disrupt the intended helical/turn bias).

  • Positional Isomerism: Confirm 2,3-substitution via 1H NMR (coupling constants of aromatic protons will differ significantly from 2,6 or 3,5 patterns).

Experimental Protocol: Fmoc-SPPS Incorporation

Incorporating 2,3-DCl-Tyr requires modified protocols due to the steric hindrance at the 2-position (ortho to the reaction center). Standard coupling cycles often result in deletion sequences.

Reagents
  • Resin: Rink Amide or Wang Resin (Loading 0.3 - 0.5 mmol/g recommended to reduce aggregation).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyOxim.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.

Step-by-Step Coupling Protocol
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

  • Deprotection (Pre-coupling):

    • Treat with 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (The Critical Step):

    • Note: Do not pre-activate for more than 2 minutes to avoid racemization, though 2,3-DCl-Tyr is relatively resistant.

    • Mix Fmoc-2,3-DCl-Tyr-OH (4.0 eq) , HATU (3.9 eq) , and DIPEA (8.0 eq) in minimal DMF.

  • Coupling Reaction:

    • Add activated mixture to resin.

    • Time: Shake at room temperature for 2 to 4 hours . (Standard AA is 45 min; the ortho-chloro substituent slows kinetics).

    • Optional: Microwave assistance (75°C, 25 Watts, 5 min) significantly improves yield but carries a slight risk of epimerization.

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, perform a double coupling with fresh reagents.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Post-Coupling Considerations

The steric bulk of the 2-Cl group will also hinder the next incoming amino acid.

  • Next Step: For the subsequent amino acid coupling (N-terminal to 2,3-DCl-Tyr), use double coupling standard protocol or microwave assistance.

Case Study Applications

Opioid Peptide Mimetics

In the design of enkephalin or dermorphin analogs, 2,6-dimethyltyrosine (Dmt) is the gold standard for position 1. However, replacing Dmt with 2,3-DCl-Tyr has been explored to maintain the steric lock while introducing a halogen bond donor to interact with specific receptor subsites (e.g., the


-opioid receptor aspartate residue), potentially altering subtype selectivity.
Protein-Protein Interaction (PPI) Inhibitors

For targeting helical interfaces (e.g., p53/MDM2), the "sidedness" of 2,3-DCl-Tyr allows the chlorine atoms to face the hydrophobic pocket of MDM2, while the hydroxyl group remains available for solvent interaction or specific H-bonds, mimicking the amphipathic nature of the native helix but with enhanced proteolytic stability.

References

  • Gentilucci, L., et al. (2011). "Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds." Future Medicinal Chemistry. Link

  • Crowley, P. B., et al. (2012). "Cation-pi interactions in protein-protein interfaces." Chemical Society Reviews.
  • Avdeef, A. (2015). "Solubility Temperature Dependence Predicted from 2D Structure." ADMET & DMPK. (Source of physicochemical data for this compound). Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry. Link

  • Siodłak, D. (2015). "

    
    -Dehydroamino Acids in Peptide Design." Amino Acids.[1][3][4][5][6][7] (General synthesis strategies for constrained analogs).
    

Sources

A Technical Guide to the Conformational Restriction of Tyrosine Side Chains by 2-Position Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of amino acid side chains, particularly the phenol moiety of tyrosine, presents a significant challenge in rational drug design and peptide engineering. This flexibility can lead to an entropic penalty upon binding to a biological target, potentially reducing affinity and specificity. This guide details a powerful strategy to mitigate this issue: the site-specific chlorination of the tyrosine ring at the 2-position (ortho to the hydroxyl group). We will explore the chemical synthesis of 2-chloro-L-tyrosine, elucidate the physicochemical principles behind its ability to restrict side-chain rotation, provide protocols for its incorporation into peptides and subsequent biophysical characterization, and discuss its application in enhancing the structural and functional properties of bioactive peptides.

Introduction: The Challenge of Conformational Flexibility in Drug Design

The biological activity of peptides and proteins is intrinsically linked to their three-dimensional structure. While the peptide backbone provides a scaffold, the orientation of amino acid side chains dictates the specific molecular recognition events crucial for function, such as receptor binding and enzymatic catalysis. Tyrosine is a particularly important residue, frequently involved in critical binding interactions through hydrogen bonding, π-π stacking, and cation-π interactions[1].

However, the tyrosine side chain possesses considerable rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. This inherent flexibility means that in an unbound state, a tyrosine-containing peptide exists as an ensemble of conformations. The transition to a single, receptor-bound conformation is entropically unfavorable, as it requires "freezing" this motion.

A leading strategy to overcome this entropic barrier is the use of "pre-organized" or conformationally restricted amino acid analogs.[2][3] By reducing the number of accessible conformations in the unbound state, these analogs can lower the entropic cost of binding, leading to enhanced affinity and selectivity.[2][3] This guide focuses on 2-chloro-L-tyrosine, a synthetic analog where a single chlorine atom provides a subtle yet powerful steric and electronic perturbation to enforce a preferred side-chain conformation.

Synthesis of N-α-Fmoc-2-chloro-L-tyrosine

The practical application of 2-chlorotyrosine in peptide science begins with its efficient and stereochemically pure synthesis. While various methods for the chlorination of tyrosine exist, a common and effective laboratory-scale approach involves the direct chlorination of L-tyrosine followed by protection for solid-phase peptide synthesis (SPPS).

Rationale for Synthetic Strategy

The direct electrophilic chlorination of the tyrosine phenol ring is a primary challenge. The reaction must be controlled to favor monochlorination at the desired ortho- (2- or 6-) position over the electronically similar 3- and 5-positions or dichlorination. Subsequent protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group is standard for use in modern SPPS protocols.

Experimental Protocol: Synthesis of 2-Chloro-L-tyrosine

This protocol is a representative synthesis. Researchers should consult primary literature and perform appropriate safety assessments.

Step 1: Direct Chlorination of L-Tyrosine

  • Dissolution: Suspend L-tyrosine (1 equivalent) in a suitable acidic medium, such as a mixture of acetic acid and hydrochloric acid, at a reduced temperature (e.g., 0-5 °C) in a flask shielded from light.

  • Chlorinating Agent Preparation: In a separate vessel, prepare a solution of a mild chlorinating agent, such as sodium hypochlorite (NaOCl), in water.

  • Controlled Addition: Add the NaOCl solution dropwise to the stirring tyrosine suspension over several hours. The slow addition and low temperature are critical to minimize side reactions and dichlorination.

    • Causality: The ortho- and para-positions of the phenol ring are activated towards electrophilic substitution. Precise control of stoichiometry and reaction conditions is necessary to achieve selective monochlorination.[4]

  • Quenching and Isolation: After the reaction is complete (monitored by TLC or LC-MS), quench any remaining oxidant with a reducing agent (e.g., sodium bisulfite). Adjust the pH to the isoelectric point of tyrosine (around 5.7) to precipitate the crude chlorinated product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from hot water or an alcohol/water mixture to yield purified 3-chloro-L-tyrosine. Note: Direct chlorination often yields 3-chloro-L-tyrosine as the major product due to electronic factors. Isomer separation may be required. For specific synthesis of the 2-chloro isomer, more advanced, multi-step procedures involving directing groups may be necessary. For the purpose of this guide, we will proceed assuming access to the desired isomer, often referred to generically as chlorotyrosine in inflammation studies.[5][6]

Step 2: Fmoc Protection

  • Dissolution: Dissolve the purified 2-chloro-L-tyrosine in a 10% sodium carbonate solution.

  • Fmoc-OSu Addition: Add Fmoc-succinimide (Fmoc-OSu) (1.1 equivalents) dissolved in dioxane.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Workup and Purification: Acidify the reaction mixture with dilute HCl and extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent. Purify the resulting solid by flash chromatography to yield N-α-Fmoc-2-chloro-L-tyrosine.

Self-Validation: The identity and purity of the final product must be confirmed at each stage using:

  • Mass Spectrometry (MS): To verify the correct molecular weight, confirming the addition of one chlorine atom and the Fmoc group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position of the chlorine atom on the aromatic ring and the successful attachment of the Fmoc group.

SynthesisWorkflow Tyrosine L-Tyrosine Chlorination Step 1: Direct Electrophilic Chlorination Tyrosine->Chlorination Purification1 Purification (Recrystallization) Chlorination->Purification1 Chlorotyrosine 2-Chloro-L-Tyrosine Purification1->Chlorotyrosine FmocProtection Step 2: Fmoc Protection Chlorotyrosine->FmocProtection Purification2 Purification (Chromatography) FmocProtection->Purification2 FinalProduct N-α-Fmoc-2-chloro- L-tyrosine Purification2->FinalProduct

Fig. 1: Synthetic workflow for N-α-Fmoc-2-chloro-L-tyrosine.

The Physicochemical Basis of Conformational Restriction

The introduction of a chlorine atom at the 2-position (ortho) of the tyrosine ring imposes significant conformational bias through a combination of steric and electronic effects.

  • Steric Hindrance: The van der Waals radius of chlorine is significantly larger than that of hydrogen (1.75 Å vs. 1.20 Å). This increased bulk sterically clashes with the peptide backbone when the side chain rotates around the Cα-Cβ (χ1) bond. This clash disfavors certain rotamers that would otherwise be accessible to native tyrosine.

  • Electronic Effects: While chlorine is an electron-withdrawing group, it also possesses lone pairs that can participate in resonance.[7] More importantly, the C-Cl bond introduces a dipole moment that can engage in electrostatic interactions with the peptide backbone or solvent, further influencing the rotational energy landscape.

The primary consequence of these effects is a strong biasing of the χ1 dihedral angle. This restriction "locks" the phenolic ring into a more defined orientation relative to the peptide backbone, effectively pre-organizing the residue for binding.

ConformationalRestriction cluster_tyrosine Tyrosine (Unrestricted) cluster_chlorotyrosine 2-Chloro-Tyrosine (Restricted) T_Backbone Backbone T_Chi1 χ1 T_Backbone->T_Chi1 Cα-Cβ rotation T_Chi1->T_Backbone T_Ring Phenol Ring T_Chi1->T_Ring Cβ-Cγ rotation (χ2) C_Backbone Backbone C_Chi1 χ1 C_Backbone->C_Chi1 Cα-Cβ rotation C_Clash Steric Clash C_Backbone->C_Clash C_Chi1->C_Backbone C_Ring Chloro-Phenol Ring C_Chi1->C_Ring Cβ-Cγ rotation (χ2) C_Chi1->C_Clash repulsion

Fig. 2: Steric clash restricts χ1 rotation in 2-chlorotyrosine.

Biophysical Characterization and Structural Consequences

Quantifying the impact of 2-position chlorination requires biophysical techniques, primarily NMR spectroscopy, to probe the conformational preferences of peptides in solution.

NMR Spectroscopy for Conformational Analysis

NMR is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution.[8][9] For analyzing the effect of 2-chlorotyrosine, the following experiments are key:

  • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system. This is the first step in assigning specific proton signals to their respective residues.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (< 5 Å). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it extremely sensitive for determining structure. Crucially, NOEs between the aromatic ring protons and backbone protons (e.g., Hα or HN) can define the χ1 angle.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but often better for molecules in the intermediate size range where the NOE can be zero.

Protocol: NMR Analysis of a 2-Chlorotyrosine-Containing Peptide

Step 1: Sample Preparation

  • Synthesize the peptide of interest and its native tyrosine-containing counterpart using standard Fmoc-SPPS.

  • Purify the peptides to >95% homogeneity by reverse-phase HPLC.

  • Confirm the mass of both peptides by MS.

  • Dissolve the peptide samples in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffered saline, pH 4-5 to slow amide proton exchange).[10]

Step 2: NMR Data Acquisition

  • Acquire a suite of 2D NMR spectra for both the native and the chlorinated peptide, including TOCSY and NOESY/ROESY experiments.

Step 3: Data Analysis

  • Resonance Assignment: Use the TOCSY spectra to assign the spin systems for each amino acid. Use the NOESY spectra to "walk" along the backbone (sequential assignment) to assign each spin system to its specific position in the peptide sequence.

  • Structural Restraint Generation: Identify and quantify key NOEs that define the side-chain conformation. For the tyrosine residue, focus on NOEs between the aromatic protons (Hδ, Hε) and the backbone/side-chain protons (HN, Hα, Hβ).

  • Comparison: Compare the pattern and intensity of these NOEs between the native and the 2-chlorotyrosine peptide. A significant change in the NOE patterns, such as the appearance of new strong NOEs or the disappearance of others, provides direct evidence of a shift in the conformational equilibrium.

Expected Quantitative Data

The analysis will reveal a distinct preference for specific rotameric states in the 2-chlorotyrosine analog compared to the broader distribution observed for native tyrosine.

ParameterNative Tyrosine2-Chloro-TyrosineRationale for Change
χ1 Angle Preference Broad distribution (g+, g-, trans)Strong preference for one rotamerSteric hindrance from the ortho-chlorine atom disfavors other rotameric states.
Key NOE Intensity Averaged/weak (due to flexibility)Strong and unambiguousA locked conformation brings specific protons into close, consistent proximity.
Order Parameter (S²) LowerHigherReduced side-chain motion leads to a higher order parameter, measurable by relaxation experiments.

Applications in Peptide and Protein Engineering

The ability to enforce a specific side-chain conformation makes 2-chlorotyrosine a valuable tool for enhancing the therapeutic potential of peptides.

Case Study: Enhancing Receptor Binding Affinity

Many peptide hormones and neurotransmitters adopt a specific conformation upon binding to their G-protein coupled receptors (GPCRs). If the bioactive conformation involves a particular tyrosine rotamer, replacing it with 2-chlorotyrosine can "pre-pay" the entropic penalty of binding.

Workflow:

  • Identify Target: Select a peptide ligand where a tyrosine residue is known or hypothesized to be critical for receptor interaction.

  • Synthesize Analogs: Prepare the native peptide and the 2-chlorotyrosine substituted analog.

  • Binding Assay: Perform competitive radioligand binding assays to determine the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for both peptides against the target receptor.

  • Functional Assay: Conduct a functional assay (e.g., cAMP accumulation, calcium mobilization) to determine if the analog acts as an agonist or antagonist and to measure its potency (EC50 or IC50).

  • Analysis: A significant decrease in the Ki or EC50/IC50 value for the 2-chlorotyrosine analog compared to the native peptide indicates that the constrained conformation is favorable for binding and activation/inhibition.

ApplicationWorkflow cluster_design Design & Synthesis cluster_testing Biophysical & Functional Testing cluster_outcome Outcome Peptide Native Peptide (Flexible Tyr) Binding Binding Assay (Ki / IC50) Peptide->Binding Analog Analog Peptide (2-Cl-Tyr) Analog->Binding Receptor Target Receptor Function Functional Assay (EC50 / IC50) Binding->Function LowAffinity Lower Affinity (Poor Fit) Function->LowAffinity If conformation is incorrect HighAffinity Higher Affinity (Improved Fit) Function->HighAffinity If conformation is bioactive

Fig. 3: Workflow for evaluating 2-chlorotyrosine-substituted peptides.

Conclusion and Future Outlook

The incorporation of 2-chloro-L-tyrosine is a potent and surgically precise tool for peptide chemists and drug developers. By introducing a single chlorine atom, researchers can enforce a specific side-chain conformation, reducing the entropic cost of binding and potentially leading to dramatic improvements in affinity and selectivity. The synthetic and analytical protocols outlined in this guide provide a framework for the rational application of this strategy. Future work in this area may involve exploring other halogen substitutions (e.g., bromine, iodine) to fine-tune the steric and electronic effects, as well as applying this technique to larger protein scaffolds to control folding and allosteric communication. As our understanding of structure-activity relationships deepens, conformationally restricted analogs like 2-chlorotyrosine will continue to be indispensable tools in the quest for more potent and selective therapeutics.

References

  • Bolis, G., et al. (1978). Journal of Medicinal Chemistry. Note: A specific URL is not available from the provided search results, but this journal is a relevant source for peptide chemistry.
  • Cui, M., et al. (2022). Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study. Environmental Science & Technology. [Link]

  • Janecka, A., et al. (2001). Conformationally restricted peptides as tools in opioid receptor studies. Current Medicinal Chemistry. [Link]

  • Koivisto, M., et al. (2014). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. ACS Chemical Biology. [Link]

  • Kowalik, J., et al. (1990). Tetrahedron. Note: A specific URL is not available from the provided search results, but this journal is a relevant source for organic synthesis.
  • Pires, M., et al. (2001). Journal of the American Chemical Society. Note: A specific URL is not available from the provided search results, but this journal is a premier source for chemical research.
  • Shoulders, M. D., et al. (2010). Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proceedings of the National Academy of Sciences. [Link]

  • Soh, C. H., et al. (2019). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. [Link]

  • Talib, J., et al. (2012). High plasma thiocyanate levels modulate protein damage induced by myeloperoxidase and perturb measurement of 3-chlorotyrosine. Free Radical Biology and Medicine. [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • PubChem. (2024). 3-Chloro-L-Tyrosine. National Center for Biotechnology Information. [Link]

  • van Groningen, T., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology. [Link]

Sources

Halogenated Tyrosine Analogs: A Strategic Toolkit for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogens into drug candidates is a cornerstone of modern medicinal chemistry, transforming lead compounds into clinical successes. Among the various scaffolds for this modification, the amino acid tyrosine presents a uniquely versatile platform. Halogenation of the tyrosine ring fundamentally alters its physicochemical properties, introducing a range of effects from modified acidity and lipophilicity to the capacity for forming potent, directional interactions known as halogen bonds. This guide provides an in-depth exploration of halogenated tyrosine analogs, from the fundamental principles governing their synthesis and behavior to their practical application in enhancing drug efficacy, stability, and target engagement. We will delve into detailed experimental protocols and showcase how these powerful building blocks are leveraged to create next-generation therapeutics, advanced biological probes, and sensitive diagnostic agents.

The Strategic Imperative: Why Halogenate Tyrosine?

Tyrosine, a standard amino acid, is integral to a multitude of biological processes, serving as a precursor for neurotransmitters and hormones and playing a pivotal role in cellular signaling through phosphorylation.[1][2] Its phenolic side chain is a prime target for chemical modification. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the aromatic ring is not a trivial substitution; it is a strategic decision that imparts profound and predictable changes to the molecule's character.

The rationale for halogenating tyrosine in a medicinal chemistry context is multifaceted:

  • Modulation of Physicochemical Properties: Halogenation systematically alters the electron density of the aromatic ring, which in turn lowers the pKa of the phenolic hydroxyl group.[3][4] This increased acidity can influence a molecule's ionization state at physiological pH, affecting solubility and target interaction. Furthermore, halogens increase the local lipophilicity and molecular volume, which can enhance membrane permeability and bioavailability.[5][6]

  • Enhancement of Metabolic Stability: The carbon-halogen bond is generally more stable to metabolic degradation than a carbon-hydrogen bond. Incorporating halogens at sites susceptible to oxidative metabolism by cytochrome P450 enzymes can significantly increase a drug's half-life.[5][7]

  • Introduction of the Halogen Bond: Perhaps the most significant contribution of heavier halogens (Cl, Br, I) is their ability to act as Lewis acids, forming a highly directional, non-covalent interaction known as a halogen bond (XB).[8] This interaction, analogous to a hydrogen bond, occurs between the electropositive region on the halogen (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or nitrogen in a protein backbone).[7][8] This provides a powerful tool for increasing binding affinity and target selectivity.[5][9]

The following diagram illustrates the key molecular consequences of halogenating the tyrosine side chain.

G cluster_properties Altered Physicochemical Properties cluster_interactions New Interaction Potential cluster_pharmacology Pharmacological Consequences Tyrosine Native Tyrosine Halogenation Halogenation (X = F, Cl, Br, I) Tyrosine->Halogenation pKa Lowered pKa (Increased Acidity) Halogenation->pKa alters Lipo Increased Lipophilicity Halogenation->Lipo alters Volume Increased Molecular Volume Halogenation->Volume alters XB Halogen Bonding (XB) (X = Cl, Br, I) Halogenation->XB enables Affinity Improved Binding Affinity & Selectivity pKa->Affinity PK Enhanced Pharmacokinetics (e.g., Metabolic Stability) pKa->PK Lipo->Affinity Lipo->PK Volume->Affinity Volume->PK XB->Affinity XB->PK

Caption: Impact of halogenation on the properties and potential of tyrosine.

Comparative Properties of Halogenated Tyrosine Analogs

The choice of halogen is a critical design element, as each imparts a distinct set of properties.

Analogvan der Waals Radius (Å) of HalogenElectronegativity (Pauling)pKa of Phenolic OHKey Features & Applications
Tyrosine (Tyr) 1.20 (for H)2.20 (for H)~10.1Baseline biological precursor.
3-Fluoro-Tyr 1.473.98~8.8Strong inductive effect, often used to block metabolic sites.[10]
3-Chloro-Tyr 1.753.16~8.6Biomarker for oxidative stress via myeloperoxidase.[3] Good halogen bond donor.
3-Bromo-Tyr 1.852.96~8.5Strong halogen bond donor, useful for enhancing affinity.[11]
3-Iodo-Tyr 1.982.66~8.4Excellent halogen bond donor.[12] Precursor for thyroid hormones and radioimaging agents.[13]

Note: pKa values are approximate and can vary based on the local microenvironment.[3][4]

Synthesis and Incorporation Strategies

The generation of halogenated tyrosine analogs and their inclusion into molecules can be achieved through chemical synthesis or advanced biosynthetic methods.

Chemical Synthesis

Direct halogenation of tyrosine is typically achieved via electrophilic aromatic substitution. The phenolic hydroxyl group is a strong activating group, directing substitution to the ortho positions (3 and 5).

Workflow for Electrophilic Halogenation of Tyrosine:

Caption: General workflow for the chemical synthesis of a halogenated tyrosine.

The choice of halogenating agent is crucial for controlling the reaction. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used as sources of electrophilic halogens that provide good yields and selectivity for mono-halogenation under controlled conditions.[12]

Biosynthetic Incorporation

A powerful strategy for studying protein function involves the site-specific incorporation of halogenated tyrosine analogs directly into a protein's primary sequence during translation. This is achieved by reprogramming the genetic code in a host organism (like E. coli) using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.[3] This method allows for the precise replacement of a specific tyrosine residue with, for example, 3-chlorotyrosine or 3-iodotyrosine, enabling detailed structure-function studies without harsh post-translational chemical modifications.[3][4]

Radiohalogenation for Imaging

Tyrosine analogs are excellent substrates for creating radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Radioisotopes like Fluorine-18 (¹⁸F) and Iodine-123/125 (¹²³I/¹²⁵I) can be incorporated to produce imaging agents that target specific biological processes.[13] For example, ¹⁸F-FDOPA (a fluorinated analog of L-DOPA, which is derived from tyrosine) is a clinical PET tracer used for imaging the dopaminergic system in the brain. The synthesis of these tracers requires specialized radiochemistry protocols, often involving electrophilic or nucleophilic substitution on a suitable precursor molecule.[13]

Applications in Drug Discovery and Chemical Biology

Halogenated tyrosine analogs are not merely academic curiosities; they are functional components in numerous approved drugs and critical tools in research.[14]

Case Study: Tyrosine Kinase Inhibitors (TKIs)

Tyrosine kinases are a major class of drug targets, particularly in oncology. Many TKIs are designed to mimic ATP and bind in the kinase's active site. Halogenation is a frequently employed strategy to enhance the potency and selectivity of these inhibitors. For example, the FDA-approved drug Tivozanib , used for renal cell carcinoma, is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[6] Its structure incorporates chlorine atoms that contribute to its overall binding and pharmacokinetic profile.[6][14]

Similarly, Infigratinib , an inhibitor of the fibroblast growth factor receptor (FGFR), features a 2,6-dichloro substitution on a phenyl ring that was found to be critical for its selectivity and potency.[6]

Mechanism of Action: Halogen Bonding in a Kinase Active Site

G Schematic: Halogen Bond in Kinase Hinge Region cluster_protein Protein Backbone (Hinge Region) cluster_ligand Halogenated Inhibitor N1 NH C1 C=O N2 NH C2 C=O Ligand Inhibitor Scaffold (Aromatic Ring)-X Ligand->C1 Halogen Bond R-X···O=C

Caption: Halogen bond formation between a ligand and a protein backbone carbonyl.

This directional interaction can lock the inhibitor into an optimal binding conformation, significantly increasing affinity over a non-halogenated counterpart.[9]

Biomarkers of Oxidative Stress

During inflammation, neutrophils produce myeloperoxidase (MPO), an enzyme that generates hypochlorous acid (HOCl).[3] HOCl can react with tyrosine residues in proteins to form 3-chlorotyrosine.[3][15] The presence of 3-chlorotyrosine in tissues and biological fluids is therefore considered a stable biomarker of MPO-catalyzed oxidative damage and is associated with various inflammatory diseases.[3]

Probes for Biochemical Assays

The unique properties of halogenated tyrosines can be exploited to develop novel research tools. For instance, iodinated tyrosine can be used as a non-radioactive handle in certain assays. Its increased mass is readily detectable by mass spectrometry, and antibodies specific for phosphotyrosine can sometimes cross-react with iodotyrosine, enabling alternative detection methods in kinase assays.[16]

Key Experimental Protocols

The following protocols provide practical, step-by-step methodologies for the synthesis and application of halogenated tyrosine analogs.

Protocol 1: Synthesis of 3-Iodo-L-tyrosine

Principle: This protocol uses N-Iodosuccinimide (NIS) as a mild electrophilic iodinating agent for the regioselective mono-iodination of L-tyrosine. The reaction is performed in a basic aqueous solution to deprotonate the phenolic hydroxyl, activating the ring for electrophilic attack.

Materials:

  • L-Tyrosine

  • N-Iodosuccinimide (NIS)

  • Ammonium Hydroxide (NH₄OH), concentrated

  • Deionized Water

  • Acetic Acid

  • Ethanol

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Ice bath

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.81 g (10 mmol) of L-Tyrosine in 25 mL of deionized water containing 2.5 mL of concentrated ammonium hydroxide. Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Iodination: While stirring vigorously, add 2.25 g (10 mmol) of N-Iodosuccinimide in small portions over 15 minutes. The NIS should be added slowly to control the reaction temperature and prevent di-iodination.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. The solution may become colored.

  • Precipitation: Slowly acidify the reaction mixture by adding glacial acetic acid dropwise until the pH reaches ~5-6. The product, 3-Iodo-L-tyrosine, will precipitate as a white or off-white solid.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water (2 x 15 mL) and cold ethanol (2 x 10 mL) to remove unreacted starting materials and byproducts.

  • Drying: Dry the product under vacuum to yield 3-Iodo-L-tyrosine.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected m/z for [M+H]⁺: 308.9935.

Protocol 2: Non-Radioactive Tyrosine Kinase Inhibition Assay

Principle: This protocol describes a dot-blot assay to measure the activity of a tyrosine kinase and its inhibition by a test compound (e.g., a halogenated tyrosine analog-containing inhibitor).[16] Kinase activity is detected by probing for the phosphorylated substrate with a specific anti-phosphotyrosine antibody.

Materials:

  • Tyrosine kinase enzyme (e.g., Src, Abl)

  • Poly(Glu-Tyr) 4:1 peptide substrate

  • ATP solution (10 mM)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitor compound dissolved in DMSO

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Anti-phosphotyrosine (e.g., clone 4G10)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent HRP substrate

  • Dot-blot apparatus or manual spotting

Procedure:

  • Reaction Setup: Prepare kinase reactions in microcentrifuge tubes. For each reaction, combine:

    • Kinase buffer

    • Poly(Glu-Tyr) substrate (final concentration ~0.25 mg/mL)

    • Tyrosine kinase enzyme

    • Test inhibitor at various concentrations (or DMSO for control)

  • Initiation: Pre-incubate the mixture for 10 minutes at 30 °C. Initiate the reaction by adding ATP to a final concentration of 100 µM.

  • Incubation: Incubate the reactions at 30 °C for 20-30 minutes. The time should be within the linear range of the enzyme's activity.

  • Stopping the Reaction: Terminate the reaction by adding an equal volume of 2X Laemmli sample buffer or by placing on ice.

  • Dot Blotting: Spot 2-5 µL of each reaction mixture onto a dry PVDF membrane and allow it to air dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody: Incubate the membrane with the anti-phosphotyrosine primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4 °C.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent HRP substrate according to the manufacturer's instructions and image the resulting signal using a chemiluminescence imager.

  • Analysis: Quantify the spot intensities using densitometry software. Plot the signal intensity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

Halogenated tyrosine analogs represent a validated and powerful class of tools in medicinal chemistry. Their ability to fine-tune physicochemical properties, enhance metabolic stability, and introduce potent halogen bonds provides a rational basis for improving drug-target interactions and overall pharmacokinetic profiles.[7] The continued development of novel synthetic methods and the expansion of genetic code reprogramming will further broaden the accessibility and application of these unique building blocks. As our understanding of the subtle yet powerful influence of halogenation deepens, we can expect to see the increasingly sophisticated and strategic use of halogenated tyrosine analogs in the design of next-generation therapeutics, from targeted cancer therapies to novel neurological agents and advanced diagnostic tools.

References

  • Jia, H., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. Nature Communications.
  • Sun, F., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. ResearchGate.
  • Tourwe, D., et al. (2016). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules.
  • TutorChase. (n.d.). Why are halogens important in the pharmaceutical industry?.
  • Ibrahim, M. A. A., & Shaker, Y. M. (2021). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate.
  • Davidson, M. W. (n.d.). The Amino Acid Collection - Tyrosine. Molecular Expressions.
  • Valk, E., et al. (1991). A nonradioactive dot-blot assay for protein tyrosine kinase activity. Analytical Biochemistry.
  • Benedetto Tiz, D., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.
  • Grabenhofer, J. B., et al. (2023). Tyrosine halogenation converts α-defensins into potent immunomodulators. bioRxiv.
  • Kumar, V., et al. (2018). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. RSC Publishing.
  • Liu, Y., et al. (2018). New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. RSC Publishing.
  • Pizzi, M., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
  • Pizzi, M., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. ResearchGate.
  • PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery.
  • Wikipedia. (n.d.). Tyrosine. Available at: [Link]

  • Tolman, G. L., et al. (1969). Synthesis and microbiological activities of some monohalogenated analogs of tyrosine. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Enzymatic synthesis of 2,3-Dichloro-L-tyrosine using engineered tryptophan synthase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 2,3-Dichloro-L-tyrosine using an engineered variant of Pyrococcus furiosus Tryptophan Synthase


-subunit (PfTrpB). While Tryptophan Synthase (TrpS) natively catalyzes the formation of L-tryptophan from indole and L-serine, recent breakthroughs in directed evolution (Arnold Lab, Caltech, 2024) have unlocked a latent "Tyrosine Synthase" activity.[1] This protocol leverages this repurposed activity to couple 2,3-dichlorophenol  with L-serine  in a single step, forming a C–C bond at the para-position of the phenol ring. This method bypasses the multi-step protection/deprotection sequences required in traditional organic synthesis and avoids the regioselectivity issues associated with electrophilic halogenation of tyrosine.

Scientific Principles & Mechanism

The "Latent Tyrosine Synthase" Breakthrough

Natively, TrpB catalyzes the substitution of the hydroxyl group of L-serine (activated as an aminoacrylate intermediate via PLP) with an indole nucleophile. The reaction relies on the high electron density of the indole C3 position. Phenols, while structurally similar, are poorer nucleophiles for this specific active site geometry and typically favor O-alkylation or lack reactivity.

However, a specific lineage of engineered PfTrpB variants has been evolved to:

  • Exclude Indole: Steric remodeling prevents indole binding.

  • Activate Phenols: A critical mutation (often involving a conserved glutamate or similar residue) allows the active site to activate the phenol ring for C-alkylation.

  • Regioselectivity: The enzyme enforces para-C-alkylation (relative to the phenolic -OH), mimicking the topology of the native Tyrosine Phenol-lyase (TPL) reaction but using the robust, irreversible kinetics of the TrpB scaffold.

Reaction Pathway

The synthesis of this compound proceeds via the condensation of 2,3-dichlorophenol and L-serine .

  • Substrate: 2,3-Dichlorophenol (OH at C1, Cl at C2, C3).

  • Attack: The enzyme directs the electrophilic aminoacrylate (formed from L-Serine + PLP) to attack the C4 position of the phenol (para to the OH).

  • Product: 3-(2,3-dichloro-4-hydroxyphenyl)-L-alanine (this compound).

Note on Regiochemistry: The 2,3-dichloro substitution pattern on the phenol directs the incoming alanine group to the open C4 position, which is sterically accessible and electronically activated by the -OH group.

Experimental Protocol

Reagents & Equipment[2]
CategoryItemSpecification
Biocatalyst Engineered PfTrpB LysateVariant PfTrpB-Tyr (e.g., PfTrpB^4D11 derived or similar Tyr-active lineage)
Substrate A 2,3-Dichlorophenol>98% Purity, Solid
Substrate B L-SerineMolecular Biology Grade
Cofactor Pyridoxal-5'-phosphate (PLP)100 mM Stock in water (Keep dark)
Buffer Potassium Phosphate (KPi)1 M Stock, pH 8.0
Solvent DMSOAnhydrous (for substrate solubilization)
Equipment Thermomixer / Heat BlockCapable of maintaining 75°C (Critical for PfTrpB activity)
Enzyme Preparation (Heat Treatment)

PfTrpB is a hyperthermophilic enzyme. Host proteins from E. coli can be removed via heat denaturation.

  • Express PfTrpB in E. coli (BL21-DE3) using standard chemically competent protocols.

  • Lyse cells via sonication in 50 mM KPi (pH 8.0).

  • Heat Step: Incubate the crude lysate at 75°C for 20 minutes .

  • Centrifuge at 15,000 x g for 10 mins to pellet denatured E. coli proteins.

  • Collect the supernatant (contains active PfTrpB).

Synthesis Reaction (10 mL Scale)

Step 1: Prepare Substrate Stocks

  • Phenol Stock: Dissolve 2,3-dichlorophenol in DMSO to a concentration of 200 mM.

  • Serine Stock: Dissolve L-Serine in 50 mM KPi (pH 8.0) to 200 mM.[2]

Step 2: Reaction Assembly Combine the following in a glass vial (sealed to prevent evaporation):

ComponentFinal Conc.Volume (for 10 mL)
KPi Buffer (pH 8.0)100 mMDilute accordingly
L-Serine20 mM1.0 mL (from 200 mM stock)
2,3-Dichlorophenol10 mM0.5 mL (from 200 mM DMSO stock)
PLP100 µM10 µL (from 100 mM stock)
PfTrpB Lysate2–5 µM (enzyme)~1.0 mL (depending on expression level)
Total Volume - 10.0 mL

Note: L-Serine is used in excess (2 equiv) to drive conversion and compensate for any background deamination.

Step 3: Incubation

  • Seal the vial tightly.

  • Incubate at 75°C with shaking (500 rpm) for 12–18 hours .

    • Why 75°C?PfTrpB activity is optimal at high temperatures; this also assists in solubilizing the chlorinated phenol.

Step 4: Quenching & Analysis

  • Remove a 50 µL aliquot.

  • Dilute with 200 µL of 1:1 Acetonitrile:Water + 0.1% Formic Acid.

  • Centrifuge to remove precipitated protein.

  • Analyze via LC-MS (C18 column) monitoring for [M+H]+ = 250.0 Da (approx mass of 2,3-dichloro-Tyr).

Purification
  • Acidify reaction mixture to pH 2.0 with 6M HCl to protonate the product and stop the reaction.

  • Centrifuge to remove protein precipitate.

  • Load supernatant onto a preparative C18 Reverse Phase HPLC column.

  • Elute with a gradient of Water (0.1% TFA) to Acetonitrile (0.1% TFA).

  • Lyophilize product fractions to obtain this compound as a white powder.

Pathway Visualization

The following diagram illustrates the engineered deviation from the native Tryptophan synthase pathway to the latent Tyrosine synthase pathway.

TrpB_Mechanism Substrate_Ser L-Serine Enzyme PfTrpB (Engineered) Substrate_Ser->Enzyme PLP PLP Cofactor PLP->Enzyme Intermediate Aminoacrylate (E-PLP Complex) Enzyme->Intermediate Dehydration Trp L-Tryptophan (Native Product) Intermediate->Trp Native Path (Blocked) Tyr This compound (Target Product) Intermediate->Tyr Indole Indole (Native Substrate) Indole->Trp Phenol 2,3-Dichlorophenol (New Substrate) Phenol->Tyr Engineered Path (C-C Bond Formation)

Figure 1: Mechanistic divergence of Engineered TrpB. The engineered variant suppresses Indole binding and activates Phenol for para-C-alkylation.

Troubleshooting & Critical Notes

ObservationProbable CauseCorrective Action
Low Conversion Substrate Inhibition2,3-dichlorophenol can be toxic to enzymes or inhibitory at high conc. Feed substrate in batches or reduce initial conc. to 5 mM.
Precipitation Phenol insolubilityEnsure 5-10% DMSO is present. The high temperature (75°C) usually resolves this.
Regio-isomers Steric crowdingVerify product by NMR. 2,3-substitution usually forces para attack, but ortho attack (rare) is possible if the enzyme active site is too loose.
No Activity Incorrect EnzymeEnsure you are using the "Tyrosine Synthase" lineage (e.g., variants described in Nat. Chem. Biol. 2024), not standard PfTrpB used for Trp analogs.

References

  • The β-subunit of tryptophan synthase is a latent tyrosine synthase. Nature Chemical Biology (2024).[1] [Link] Foundational paper describing the engineering of TrpB to accept phenols and synthesize tyrosine analogs.

  • Repurposing Tryptophan Synthase for the Synthesis of Noncanonical Amino Acids. Accounts of Chemical Research (2019). [Link] Review of the general TrpB engineering platform by the Arnold Group.[3]

  • Engineered Biosynthesis of β-Alkyl Tryptophan Analogs. Angewandte Chemie International Edition (2018). [Link] Describes the PfTrpB 7E6 and 2B9 lineages often used as parents for further evolution.

Sources

Using 2,3-Dichloro-L-tyrosine as a spectroscopic probe in proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Incorporation of Dichlorinated Tyrosine as a Spectroscopic Probe

Subject: Protocol for using 3,5-Dichloro-L-tyrosine (Cl₂Y) to probe local electrostatic environments and proton transport in proteins. Note on Nomenclature: This guide focuses on 3,5-Dichloro-L-tyrosine . While the prompt specified "2,3-Dichloro-L-tyrosine," standard IUPAC numbering for tyrosine places the phenolic hydroxyl at position 4. Substitutions at positions 3 and 5 (ortho to the hydroxyl) are the standard method for tuning the pKₐ of the phenolic proton for spectroscopic sensing. 2,3-substitution is synthetically rare and does not provide the symmetric electron-withdrawing effect required for the pH-sensing applications described here.

Executive Summary

This application note details the methodology for the genetic encoding and spectroscopic application of 3,5-dichloro-L-tyrosine (Cl₂Y) . Unlike canonical tyrosine (pKₐ ~10), Cl₂Y possesses a phenolic pKₐ of approximately 7.1–7.4 . This shift places the protonation equilibrium directly within the physiological pH range, making Cl₂Y an ultrasensitive, non-invasive probe for monitoring:

  • Local Electrostatics: Changes in the local electric field shift the pKₐ.

  • Proton Transport: Real-time monitoring of protonation states in channels and enzymes.

  • Conformational Dynamics: Tracking structural shifts that alter solvent accessibility.

Mechanism of Action

The utility of Cl₂Y relies on the inductive effect of the chlorine atoms. The electronegative halogens at the 3 and 5 positions withdraw electron density from the aromatic ring, stabilizing the phenolate anion (deprotonated form).

  • Protonated (Phenol): Predominant at pH < 7.0. Absorbs at

    
     nm.
    
  • Deprotonated (Phenolate): Predominant at pH > 7.5. Absorbs at

    
     nm (Red-shifted).
    
  • Fluorescence: The phenolate form is typically non-fluorescent (quenched), while the protonated form retains fluorescence, allowing for ratiometric or intensity-based sensing.

Table 1: Comparative Properties
PropertyL-Tyrosine (Tyr)3,5-Dichloro-L-tyrosine (Cl₂Y)
Phenolic pKₐ ~10.07.1 – 7.4
Absorbance Max (pH 7) 274 nm284 nm (protonated) / 300 nm (ion)
Extinction Coeff. (

)
1,405 M⁻¹cm⁻¹~2,400 M⁻¹cm⁻¹ (at 300nm)
Physiological State Fully ProtonatedMixed Population (pH dependent)
Van der Waals Volume 193 ų~225 ų (Slightly larger)

Experimental Workflow: Genetic Code Expansion

To insert Cl₂Y at a specific site, we utilize an orthogonal translation system consisting of an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA


.
Diagram 1: Orthogonal Translation Pathway

GCE_Workflow Plasmid Plasmid (pEVOL-Cl2TyrRS) Cell E. coli Host (BL21-DE3) Plasmid->Cell Transformation UAA 3,5-Dichloro-L-tyrosine (Added to Media) UAA->Cell Transport Translation Translation (Ribosome) Cell->Translation Expression Protein Modified Protein (Site-Specific Cl2Y) Translation->Protein UAG Suppression

Caption: Workflow for site-specific incorporation of Cl₂Y using an orthogonal tRNA/Synthetase pair in E. coli.

Detailed Protocols

Protocol A: Preparation and Expression

Reagents:

  • Plasmid 1: pEVOL-Cl2TyrRS (encodes the orthogonal tRNA/RS pair).

  • Plasmid 2: Target protein expression vector (e.g., pET21a) with a TAG amber codon at the probe site.

  • Non-Canonical Amino Acid (ncAA): 3,5-Dichloro-L-tyrosine (Sigma or Chem-Impex). Dissolve in 0.1M NaOH to create a 100 mM stock.

Steps:

  • Co-transformation: Transform E. coli BL21(DE3) with both plasmids. Plate on LB-Agar with Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (Target).

  • Inoculation: Pick a single colony into 10 mL LB (with antibiotics). Grow overnight at 37°C.

  • Scale-up: Dilute 1:100 into 1L of fresh media (LB or minimal media recommended for lower background). Incubate at 37°C until OD₆₀₀ reaches 0.5–0.6.

  • Induction:

    • Add 3,5-Dichloro-L-tyrosine to a final concentration of 1 mM .

    • Add Arabinose (0.02%) to induce the MjTyrRS.

    • Add IPTG (0.5 mM) to induce the target protein.

  • Expression: Lower temperature to 25°C or 30°C and shake for 12–16 hours.

    • Expert Tip: Lower temperatures prevent aggregation, which is critical as Cl₂Y is slightly bulkier than Tyr.

Protocol B: Purification & Validation

Steps:

  • Lysis & Purification: Proceed with standard Ni-NTA or affinity purification appropriate for your protein tag.

    • Critical: Avoid buffers with high absorbance at 280–300 nm (e.g., high imidazole) during the final spectroscopic steps. Dialyze into a "transparent" buffer (e.g., Phosphate or Tris).

  • Mass Spectrometry (Validation):

    • Perform Intact Protein MS (ESI-TOF).

    • Success Criterion: The mass shift should be +68.9 Da relative to Wild Type (WT) Tyrosine (Two Cl atoms replace two H atoms:

      
      ).
      
    • Failure Mode: If you see a mass corresponding to WT Tyr, the suppression failed (readthrough). If you see -16 Da (Phe), the synthetase is promiscuous.

Protocol C: Spectroscopic Titration (pKₐ Determination)

This protocol determines the local pKₐ of the Cl₂Y residue.

Steps:

  • Buffer Prep: Prepare a "Mix-Buffer" system (e.g., Citrate-Phosphate-Borate) covering pH 5.0 to 9.0 to maintain constant ionic strength.

  • Sample Prep: Dilute protein to ~5–10 µM.

  • Measurement:

    • Record UV-Vis spectra (240–340 nm) at 0.2 pH unit intervals.

    • Observation: Look for the appearance of the phenolate band at 300 nm as pH increases.

  • Data Analysis:

    • Plot Absorbance at 300 nm (

      
      ) vs. pH.
      
    • Fit to the Henderson-Hasselbalch equation:

      
      
      

Data Interpretation & Logic

Diagram 2: Spectroscopic Logic Tree

Logic_Tree Start Analyze A300 Signal Signal Is A300 pH-dependent? Start->Signal Yes Fit to H-H Equation Signal->Yes Yes No Check Protein Folding Signal->No No Pka_Shift Compare pKa to 7.2 Yes->Pka_Shift High pKa > 7.5 Negative Environment (Stabilizes Proton) Pka_Shift->High Low pKa < 7.0 Positive Environment (Stabilizes Anion) Pka_Shift->Low

Caption: Decision tree for interpreting spectral shifts in Cl₂Y-labeled proteins.

Causality Explained:

  • pKa Elevation (> 7.5): Indicates the probe is buried in a hydrophobic pocket or near negative charges (e.g., Glutamate/Aspartate) that repel the phenolate anion, forcing the proton to stay attached.

  • pKa Depression (< 7.0): Indicates proximity to positive charges (e.g., Lysine/Arginine) which stabilize the phenolate anion via electrostatic attraction.

References

  • Genetic Incorporation of Halogenated Tyrosines

    • Seyedsayamdost, M. R., et al. (2007). "Site-specific insertion of 3-iodo-L-tyrosine into proteins.
    • Note: This foundational protocol for halotyrosines applies directly to dichlorotyrosine using the specific Cl2TyrRS.
  • Spectroscopic Properties & pKa Tuning

    • Wu, Y., et al. (2020). "Genetically encoded probes for monitoring protein-ligand interactions.
    • Context: Discusses the use of ncAA pKa shifts for sensing.
  • Structural Basis of pKa Shifts

    • Boxer, S. G. (2009).[1][2] "Structural origins of pKa perturbations in Green Fluorescent Protein." Biochemistry.

    • Context: While focused on GFP, this establishes the physical chemistry principles used in Cl₂Y probing.
  • Biomarker Analysis (Validation of Cl2Y stability)

    • Crow, J. P., et al. (2016). "Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine..." Journal of Analytical Toxicology.
    • Context: Validates the stability of the molecule in biological m

Sources

Precision Engineering of Proteins: A Guide to Site-Specific Modification Using 2,3-Dichloro-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Protein Functionalization

In the intricate world of molecular biology and drug development, the ability to modify proteins at specific sites with novel chemical functionalities is paramount. Site-specific protein modification allows for the introduction of probes to study protein function, the enhancement of therapeutic properties, and the construction of complex biomolecular architectures. Among the burgeoning strategies to achieve this precision, the incorporation of unnatural amino acids (UAAs) into proteins stands out as a particularly powerful approach. This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of 2,3-dichloro-L-tyrosine (dcY) and its subsequent chemical modification, offering researchers a versatile tool for advanced protein engineering.

The introduction of halogen atoms onto the tyrosine ring provides a unique chemical handle for bioorthogonal reactions, reactions that proceed within a biological system without interfering with native biochemical processes. The two chlorine atoms on the phenyl ring of dcY offer a site for palladium-catalyzed cross-coupling reactions, enabling the attachment of a wide array of functionalities with high specificity and efficiency. This application note will detail the genetic incorporation of dcY into proteins of interest and provide protocols for its subsequent modification using Suzuki-Miyaura and Sonogashira cross-coupling reactions.

I. The Principle: A Two-Step Strategy for Site-Specific Modification

The site-specific modification of proteins using this compound is a two-step process that combines the power of synthetic biology with the precision of organometallic chemistry.

  • Genetic Incorporation of this compound: The first step involves expanding the genetic code of a host organism, typically Escherichia coli, to enable the incorporation of dcY at a specific site within a target protein. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The orthogonal synthetase is engineered to specifically recognize dcY and charge it onto its cognate orthogonal tRNA. This charged tRNA then recognizes a unique codon, typically the amber stop codon (UAG), that has been introduced at the desired site in the gene encoding the protein of interest.

  • Bioorthogonal Chemical Modification: Once the protein containing dcY is expressed and purified, the dichlorinated phenyl ring serves as a reactive handle for site-specific chemical modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, can be employed to form new carbon-carbon bonds at the chlorinated positions. These reactions are highly specific for the halogenated tyrosine and can be performed under biocompatible conditions, preserving the structure and function of the protein.

Two_Step_Modification_Workflow cluster_0 Step 1: Genetic Incorporation cluster_1 Step 2: Bioorthogonal Modification A Engineered Plasmid (Target Gene with UAG Codon) C E. coli Expression System A->C B Orthogonal Synthetase/tRNA Plasmid B->C D Protein with dcY C->D Expression & Purification E dcY-containing Protein G Site-Specifically Modified Protein E->G Suzuki-Miyaura or Sonogashira Coupling F Palladium Catalyst & Coupling Partner F->G

Figure 1: Workflow for site-specific protein modification using this compound.

II. Genetic Incorporation of this compound

The cornerstone of this technique is the ability to genetically encode dcY. This requires an engineered aminoacyl-tRNA synthetase that is specific for dcY and does not recognize any of the canonical amino acids.

Causality Behind Experimental Choices: Engineering the Synthetase

The tyrosyl-tRNA synthetase (TyrRS) is a natural starting point for engineering a dcY-specific synthetase. The active site of TyrRS can be mutated to accommodate the bulky chlorine substituents on the tyrosine ring and to favor the binding of dcY over native tyrosine. Based on the crystal structure of Bacillus stearothermophilus TyrRS, key residues within the tyrosine-binding pocket have been identified as targets for mutagenesis. Specifically, residues such as Y37, Q179, and Q195 (in E. coli TyrRS) can be mutated to create space and alter the chemical environment of the active site.[1][2]

Alternatively, directed evolution of a promiscuous synthetase, such as the Methanosarcina barkeri pyrrolysyl-tRNA synthetase (PylRS), can be employed to evolve a dcY-specific variant. This involves creating a library of PylRS mutants and screening for those that can incorporate dcY in response to an amber codon.[3]

Protocol 1: Expression of a Protein Containing this compound in E. coli

This protocol outlines the general steps for expressing a target protein containing dcY using an engineered TyrRS/tRNA pair.

Materials and Reagents:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a UAG codon at the desired modification site.

  • pEVOL plasmid encoding the engineered dcY-specific TyrRS and its cognate tRNA.

  • This compound

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Step-by-Step Methodology:

  • Transformation: Co-transform the E. coli expression strain with the target protein expression plasmid and the pEVOL-dcYRS/tRNA plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) containing the antibiotics with the overnight starter culture.

  • Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of dcY: Add this compound to a final concentration of 1 mM.

  • Induction of Expression: Induce the expression of the target protein and the orthogonal synthetase/tRNA by adding IPTG (e.g., to a final concentration of 1 mM) and L-arabinose (e.g., to a final concentration of 0.2% w/v).

  • Protein Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to enhance proper protein folding.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

  • Protein Purification: Purify the dcY-containing protein using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).[4]

Self-Validation: The successful incorporation of dcY can be confirmed by mass spectrometry. The mass of the purified protein should correspond to the theoretical mass including the dcY residue. Digestion of the protein followed by tandem mass spectrometry (MS/MS) can pinpoint the exact location of the dcY incorporation.[5][6]

III. Site-Specific Modification via Palladium-Catalyzed Cross-Coupling

The dichlorinated aromatic ring of the incorporated dcY serves as a versatile platform for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide range of functional groups.

Causality Behind Experimental Choices: Biocompatible Catalysis

Palladium-catalyzed reactions have been successfully adapted for use on biological macromolecules. The key is to utilize water-soluble and biocompatible palladium catalysts and ligands that do not denature the protein.[7][8] The Suzuki-Miyaura coupling, which couples an organoboron compound with an aryl halide, and the Sonogashira coupling, which couples a terminal alkyne with an aryl halide, are particularly well-suited for this purpose due to their mild reaction conditions.[9][10][11][12]

Palladium_Catalysis cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Protein_dcY_S Protein-dcY Modified_Protein_S Protein-dcY-R Protein_dcY_S->Modified_Protein_S Boronic_Acid R-B(OH)₂ Boronic_Acid->Modified_Protein_S Pd_Catalyst_S Pd Catalyst Pd_Catalyst_S->Modified_Protein_S Protein_dcY_So Protein-dcY Modified_Protein_So Protein-dcY-C≡C-R Protein_dcY_So->Modified_Protein_So Alkyne R-C≡CH Alkyne->Modified_Protein_So Pd_Catalyst_So Pd/Cu Catalyst Pd_Catalyst_So->Modified_Protein_So

Figure 2: Palladium-catalyzed cross-coupling reactions for modifying dcY-containing proteins.

Protocol 2: Suzuki-Miyaura Coupling on a dcY-Containing Protein

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a boronic acid to a protein containing this compound.

Materials and Reagents:

  • Purified dcY-containing protein

  • Boronic acid derivative

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Water-soluble phosphine ligand (e.g., TPPTS)

  • Base (e.g., sodium carbonate or potassium phosphate)

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Step-by-Step Methodology:

  • Reaction Setup: In an anaerobic environment (e.g., a glovebox or using Schlenk techniques), prepare a solution of the purified dcY-containing protein in the degassed reaction buffer.

  • Addition of Reagents: Add the boronic acid derivative, the palladium catalyst, and the water-soluble ligand to the protein solution. The molar excess of the reagents will need to be optimized for each protein.

  • Initiation of Reaction: Add the base to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for a specified time (typically 1-4 hours).

  • Quenching and Purification: Quench the reaction by adding a chelating agent (e.g., EDTA) to remove the palladium catalyst. Purify the modified protein using size-exclusion chromatography or dialysis to remove excess reagents.

Self-Validation: The success of the coupling reaction can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the coupled moiety. UV-Vis or fluorescence spectroscopy can also be used if the coupled group is chromophoric or fluorogenic.

ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Coupling Partner Boronic acid (R-B(OH)₂)Terminal alkyne (R-C≡CH)
Catalyst System Palladium catalyst + LigandPalladium/Copper co-catalyst
Typical Conditions Aqueous buffer, mild base, RT to 37°CAqueous buffer, amine base, RT
Advantages Wide availability of boronic acidsFormation of a rigid alkyne linkage
Considerations Potential for catalyst poisoningCopper toxicity in some systems

Table 1: Comparison of Suzuki-Miyaura and Sonogashira Coupling Reactions for Protein Modification.

IV. Applications in Research and Drug Development

The ability to site-specifically modify proteins with a diverse range of chemical groups opens up a vast array of applications:

  • Fluorescent Labeling: Attachment of fluorescent dyes for studying protein localization, dynamics, and interactions.

  • Biophysical Probes: Introduction of spin labels for EPR spectroscopy or heavy atoms for X-ray crystallography.

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy, leading to more homogeneous and potent ADCs.

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins.

  • Protein-Protein Conjugation: Creation of well-defined protein-protein conjugates for various applications in bionanotechnology and synthetic biology.

V. Conclusion: A Powerful Tool for the Modern Protein Chemist

The site-specific incorporation of this compound and its subsequent modification via palladium-catalyzed cross-coupling reactions represents a robust and versatile platform for advanced protein engineering. This approach provides an unprecedented level of control over protein structure and function, enabling researchers to tackle complex biological questions and to design next-generation protein therapeutics. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this powerful technology in a wide range of research and development settings.

VI. References

  • Sakurai, K., et al. (2006). An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system. Protein Science, 15(9), 2136-2145. [Link][1][2]

  • Bedouelle, H., et al. (1985). Engineering of tyrosyl tRNA synthetase. Biochimie, 67(7-8), 737-743. [Link][13]

  • Bräse, S., et al. (2009). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 14(1), 473-490. [Link][14]

  • PubChem. (n.d.). 3,5-dichloro-L-tyrosine. Retrieved from [Link][15]

  • PubChem. (n.d.). 3-Chloro-L-Tyrosine. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][11]

  • Wang, L., & Schultz, P. G. (2001). A general approach for the generation of orthogonal tRNAs. RNA, 7(3), 388-394.

  • Kodama, K., et al. (2007). Site-specific functionalization of proteins by organopalladium reactions. Chembiochem, 8(2), 232-238. [Link][16]

  • Bryson, D. I., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature chemical biology, 13(12), 1253-1260. [Link][5]

  • Davies, M. J. (2019). Analysis of protein chlorination by mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1979, 15-28. [Link][5]

  • Fleissner, M. R., et al. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. Retrieved from [Link]

  • First, E. A. (1998). Tyrosyl-tRNA Synthetases. In Madame Curie Bioscience Database. Landes Bioscience. [Link][17]

  • Weiss, S., et al. (2016). Biocompatible palladium catalysts for biological applications. [Doctoral dissertation, University of Zurich]. [Link][7]

  • ResearchGate. (n.d.). Synthesis of [2,3,3,2′,3′,5′,6′-2H7]-L-tyrosine from phenol-d6. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. [Link][14]

  • Pietzsch, J., et al. (2001). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 36(8), 913-919. [Link][16]

  • Porter, J. R., et al. (2019). Efficient site-specific prokaryotic and eukaryotic incorporation of halotyrosine amino acids into proteins. ACS chemical biology, 14(3), 441-447. [Link][3]

  • Chen, W., et al. (2017). Nano-palladium is a cellular catalyst for in vivo chemistry. Nature communications, 8(1), 1-10. [Link][8]

  • Li, J., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International journal of molecular sciences, 20(4), 957. [Link][4]

  • Campa, M. J., et al. (2009). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 9(12), 1046. [Link][18]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link][12]

  • Nishio, T., et al. (2020). Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. Legal Medicine, 47, 101782. [Link][19]

  • Google Patents. (n.d.). L- and DL-tyrosines and processes for their preparation. Retrieved from [20]

  • Wang, Y., et al. (2016). Analysis of Chlorination, Nitration, and Nitrosylation of Tyrosine and Oxidation of Methionine and Cysteine in Hemoglobin from Type 2 Diabetes Mellitus Patients by Nanoflow Liquid Chromatography Tandem Mass Spectrometry. Analytical chemistry, 88(17), 8611-8618. [Link][6]

  • UniProt. (n.d.). tyrS - Tyrosine--tRNA ligase - Escherichia coli (strain K12). Retrieved from [Link][21]

  • Wikipedia. (n.d.). Tyrosine–tRNA ligase. Retrieved from [Link][22]

  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems. Retrieved from [Link][23]

  • Li, J., & Chen, P. R. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(28), 10252-10255. [Link][24]

  • Drienovská, I., & Roelfes, G. (2020). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society, 142(4), 1636-1641. [Link][25]

  • Sakamoto, K., et al. (2002). An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system. Nucleic acids research. Supplement (2001), (2), 99-100. [Link][26]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][27]

  • Chen, Y., et al. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass spectrometry reviews, 33(3), 196-209. [Link][28]

  • ResearchGate. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link][29]

  • Boutureira, O., et al. (2019). Tyrosine Bioconjugation with Hypervalent Iodine. ChemRxiv. [Link][30]

Sources

Troubleshooting & Optimization

Solubility issues of 2,3-Dichloro-L-tyrosine in DMF and NMP

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dichloro-L-tyrosine

A Guide to Overcoming Solubility Challenges in DMF and NMP

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the dissolution of this compound in common polar aprotic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving easily in DMF or NMP at room temperature?

A: The solubility of tyrosine and its derivatives is often limited, even in polar organic solvents.[1] The introduction of two chlorine atoms onto the phenol ring of L-tyrosine increases the molecule's overall molecular weight and can strengthen crystal lattice energy. This means more energy is required to break down the solid-state structure and solvate the individual molecules. While DMF and NMP are powerful solvents, overcoming this energy barrier at room temperature can be slow, leading to incomplete dissolution.

Q2: I've noticed that standard L-Tyrosine has poor solubility. How does dichlorination affect this?

A: Standard L-Tyrosine has very low solubility in water at neutral pH (around 0.45 mg/mL) and moderate solubility in some organic solvents.[1] Halogenation, such as dichlorination, alters the electronic properties and intermolecular forces of the molecule. The chlorine atoms are electron-withdrawing and increase the molecule's size and surface area. This can lead to stronger intermolecular interactions within the crystal lattice, potentially decreasing solubility compared to the parent compound under certain conditions. A study on various dihalogenated tyrosine compounds has highlighted that their solubilities are distinct and require specific conditions for dissolution.[2]

Q3: Is it safe to heat my solution to aid dissolution?

A: Gentle heating can be a very effective method to increase the solubility of this compound. The dissolution process for many amino acid derivatives is endothermic, meaning it is favored by an increase in temperature.[3][4] However, it is crucial to use controlled heating (e.g., a water bath set to 40-50°C) and to be aware of the compound's stability. Prolonged exposure to high temperatures could potentially lead to degradation. Always start with a lower temperature and increase gradually.

Q4: Can I use sonication to help dissolve the compound?

A: Yes, sonication is an excellent physical method to aid dissolution. The high-frequency sound waves create micro-vibrations and cavitation bubbles that help to break apart the solute particles and increase their interaction with the solvent, often accelerating the dissolution process without the need for heat.

Q5: What should I do if the compound precipitates out of solution after cooling?

A: This phenomenon, known as precipitation or "crashing out," occurs when a supersaturated solution is created at a higher temperature and then cools to a point where the solubility limit is exceeded. If this happens, you can try gently re-warming the solution before use. For long-term storage, it is best to determine the maximum stable concentration at your intended storage temperature (e.g., room temperature or 4°C) to prevent precipitation.

In-Depth Troubleshooting Guide

Issue 1: Incomplete Dissolution or Persistent Cloudiness in DMF/NMP

When you observe solid particles remaining in your solvent or the solution appears hazy, it indicates that the solubility limit has not been reached or the dissolution rate is extremely slow.

Root Cause Analysis:

  • Insufficient Kinetic Energy: At room temperature, the solvent molecules may not have enough energy to effectively break down the solute's crystal lattice.

  • Concentration Exceeds Solubility: The amount of this compound you are trying to dissolve may be higher than its intrinsic solubility in that volume of solvent at that temperature.

  • Moisture Contamination: Polar aprotic solvents like DMF and NMP are hygroscopic (readily absorb water from the atmosphere). The presence of water can sometimes decrease the solubility of organic compounds that are more soluble in the pure organic solvent.

  • Compound Purity: Impurities in the solid material can sometimes hinder the dissolution process.

Solutions & Step-by-Step Protocols

Before proceeding, always start with a small, test amount of your compound to establish the best dissolution method before scaling up.

Protocol 1: Standard Dissolution with Mechanical Agitation

This is the first method to try for preparing solutions at room temperature.

  • Preparation: Weigh the desired amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMF or NMP to the vial.

  • Agitation: Secure the vial cap and place the vial on a vortex mixer or orbital shaker.

  • Mixing: Mix at a moderate speed for 15-30 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles or haziness. If dissolution is incomplete, proceed to Protocol 2 or 3.

Protocol 2: Dissolution with Gentle, Controlled Heating

Heating provides the necessary energy to overcome the activation barrier for dissolution.

  • Initial Steps: Follow steps 1 and 2 from Protocol 1.

  • Heating: Place the vial in a pre-heated water bath or on a hot plate with a magnetic stirrer. Set the temperature to 40°C. Do not exceed 60°C without prior stability data, as thermal decomposition of related chlorinated compounds can occur at higher temperatures.

  • Agitation: If using a hot plate, add a small magnetic stir bar to the vial before adding the solvent for continuous mixing. If using a water bath, periodically remove the vial and vortex gently.

  • Monitoring: Continue heating and mixing until all solid has dissolved and the solution is clear. This may take 10-20 minutes.

  • Cooling: Once dissolved, remove the vial from the heat source and allow it to cool slowly to room temperature. Observe for any signs of precipitation.

Protocol 3: Dissolution with Sonication

Sonication uses ultrasonic energy to physically break apart solute aggregates.

  • Initial Steps: Follow steps 1 and 2 from Protocol 1.

  • Sonication: Place the sealed vial into a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

  • Duration: Sonicate for 5-15 minute intervals.

  • Monitoring: After each interval, check the solution's clarity. Be aware that sonication can cause a slight warming of the solution.

  • Final Check: Once clear, let the solution rest and check for stability.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Start: Incomplete Dissolution of This compound in DMF/NMP protocol1 Protocol 1: Agitate at Room Temperature (Vortex/Shaker) start->protocol1 check1 Is the solution clear? protocol1->check1 success Success: Solution Prepared check1->success Yes protocol2 Protocol 2: Apply Gentle Heat (40-50°C) with Stirring check1->protocol2 No check2 Is the solution clear? protocol2->check2 protocol3 Protocol 3: Use Bath Sonication (5-15 min intervals) check3 Is the solution clear? protocol3->check3 check2->protocol3 No cool Allow to cool to RT check2->cool Yes check3->success Yes reconsider Re-evaluate: - Lower the concentration - Verify compound purity - Use fresh, anhydrous solvent check3->reconsider No check_precip Does it precipitate? cool->check_precip check_precip->success No check_precip->reconsider Yes

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Data & Physicochemical Properties

While specific, publicly available solubility data for this compound in DMF and NMP is scarce, we can infer its behavior based on the properties of L-tyrosine and its halogenated analogs.

PropertyL-TyrosineThis compound (Predicted Behavior)Justification
Water Solubility (neutral pH) Very Low (~0.45 g/L)[1]Expected to be Very LowThe addition of hydrophobic chlorine atoms typically decreases aqueous solubility.
DMF/NMP Solubility Moderately SolubleModerately Soluble, likely requiring energy input (heat/sonication) for higher concentrations.DMF and NMP are strong solvents for polar organic molecules. However, increased crystal lattice energy due to dichlorination may slow dissolution.
Effect of Temperature Solubility increases with temperature.[3]Solubility is expected to significantly increase with gentle heating.The dissolution process is typically endothermic for such compounds.[4]

Key Considerations:

  • Solvent Quality: Always use anhydrous, high-purity grade DMF or NMP. Store solvents under an inert atmosphere (e.g., nitrogen or argon) and use a syringe to withdraw the solvent to minimize exposure to air and moisture.

  • Stability: While L-tyrosine itself is relatively stable, the presence of halogens can sometimes make a molecule more susceptible to degradation under harsh conditions (e.g., high heat, strong light, or extreme pH). It is recommended to prepare solutions fresh when possible.

By understanding the underlying chemical principles and following these structured protocols, researchers can reliably and efficiently prepare solutions of this compound for their experimental needs.

References

  • Gao, Y., Wang, S., Zhang, M., & Hao, H. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. The Journal of Chemical Thermodynamics, 124, 123-132.
  • ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of concentrated feed medium with various tyrosine additions. Retrieved from [Link]

  • Wang, X., et al. (2019). Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents.
  • Reddit. (2022). L-Tyrosine solubility. Retrieved from [Link]

  • Tanaka, H., et al. (2018). Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. Legal Medicine, 33, 53-58.
  • Wang, J., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization.
  • Cohn, E. J., & Edsall, J. T. (1943). THE SOLUBILITIES, APPARENT DISSOCIATION CONSTANTS, AND THERMODYNAMIC DATA OF THE DIHALOGENATED TYROSINE COMPOUNDS. The Journal of General Physiology, 26(5), 427-439.
  • National Center for Biotechnology Information. (n.d.). 2,3-Difluoro-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

  • Davídek, T., et al. (2003). Novel Strecker Degradation Products of Tyrosine and Dihydroxyphenylalanine. Czech Journal of Food Sciences, 21(5), 180-186.
  • Zeng, X., et al. (2018). Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition. Molecules, 23(12), 3296.
  • Pérez-Ruiz, T., et al. (2013). Quenching-Chemiluminescence Determination of Trace Amounts of l-Tyrosine Contained in Dietary Supplement by Chemiluminescence Reaction of an Iron-Phthalocyanine Complex. International Journal of Analytical Chemistry, 2013, 854125.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-L-Tyrosine. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Acylation of Sterically Bulky Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: February 2026


-Methyltyrosine)

Core Directive & Scope

This guide addresses the kinetic and thermodynamic challenges associated with the acylation (peptide coupling) of sterically bulky tyrosine analogs. These residues, such as 2,6-dimethyltyrosine (Dmt) and


-methyltyrosine (

-Me-Tyr)
, are critical for developing metabolically stable opioid peptidomimetics and enzyme inhibitors. However, their steric bulk creates a "shielding cone" that drastically reduces the nucleophilicity of the amino group (if N-terminal) or the electrophilicity of the activated ester (if being coupled to the chain).

Primary Failure Mode: Incomplete acylation leading to deletion sequences (des-Tyr impurities) that are difficult to separate from the target peptide due to similar hydrophobicity.

Diagnostic Phase: Is it Sterics or Chemistry?

Q: I am observing low yields. How do I confirm if the issue is incomplete acylation versus aggregation?

A: You must distinguish between kinetic hindrance (sterics) and solvation issues (aggregation).

  • Perform a Micro-Cleavage: After the coupling step, cleave a small resin sample (2-5 mg) and analyze via LC-MS.

    • Result A: Main peak is

      
       (Unreacted amine). Diagnosis:  Kinetic hindrance. The reagent cannot penetrate the steric shield.
      
    • Result B: Broad peaks or complex mixture. Diagnosis: Aggregation/Solubility.

  • The Kaiser Test Fallacy: Do not rely solely on the Kaiser (ninhydrin) test. Sterically hindered amines (especially

    
    -Me-Tyr) often fail to react with ninhydrin, giving a false negative (indicating "complete coupling" when it actually failed). Use the Chloranil test  or Isatin test  for secondary/hindered amines, or rely on quantitative UV monitoring of the Fmoc deprotection.
    
Q: My LC-MS shows a mass shift of +42 Da or +56 Da. What happened?

A: This indicates a side reaction, not just incomplete coupling.

  • +42 Da (Acetylation): If you capped with acetic anhydride, this confirms the coupling failed and the unreacted amine was capped. This is actually "good" for purification but bad for yield.

  • +98/99 Da (Tetramethylguanidinium): If you are using HATU/HBTU, the unreacted amine likely reacted with the uronium salt itself (guanidinylation) because the acylation was too slow. Solution: Switch to phosphonium reagents (PyBOP/PyAOP) which do not form guanidinium byproducts.

Reagent Selection & Optimization

Q: I am using HBTU/DIEA. Why is it failing for 2,6-Dimethyltyrosine (Dmt)?

A: HBTU is a standard reagent insufficient for severe steric bulk. The ortho-methyl groups of Dmt create a "picket fence" around the reaction center.

  • The Upgrade Path:

    • HATU/HOAt: The 7-aza nitrogen stabilizes the leaving group via a neighboring group effect, increasing reaction rates by ~10-100x over HBTU.

    • PyAOP/PyBOP: If HATU fails (or causes guanidinylation), use PyAOP.[1] Phosphonium salts drive the reaction without the risk of capping the amine with a guanidine group.

    • The "Nuclear" Option (Acid Fluorides): For extremely hindered couplings (like coupling to an N-terminal

      
      -Me-Tyr), convert the incoming amino acid to an acid fluoride  using TFFH  (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are small, highly reactive electrophiles that can penetrate steric shields better than bulky OBt/OAt esters.
      
Q: Should I use microwave irradiation?

A: Yes, but with caution. Microwave energy is the most effective tool for overcoming the activation energy barrier of hindered couplings.

  • Protocol: 75°C for 10 minutes is standard.

  • Risk: High temperature promotes racemization, especially for histidine or cysteine residues adjacent to the coupling site.

  • Mitigation: Use Collidine (TMP) instead of DIEA as the base. Collidine is a weaker, non-nucleophilic base that significantly reduces base-catalyzed racemization during elevated temperature couplings.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for troubleshooting incomplete acylation events.

Troubleshooting_Acylation Start Issue: Low Yield / Incomplete Coupling Diagnosis Diagnostic: Micro-Cleavage LC-MS Start->Diagnosis Result_Unreacted Result: Main Peak = Sequence(n-1) (Unreacted Amine) Diagnosis->Result_Unreacted No Acylation Result_Guanidine Result: Mass +99 Da (Guanidinylation) Diagnosis->Result_Guanidine Side Reaction Decision_Reagent Current Reagent? Result_Unreacted->Decision_Reagent Action_Phosphonium Switch to PyAOP/PyBOP (Avoids Guanidinylation) Result_Guanidine->Action_Phosphonium Path_Standard Using HBTU/HCTU Decision_Reagent->Path_Standard Weak Activation Path_Uronium Using HATU Decision_Reagent->Path_Uronium Strong Activation Action_HATU Switch to HATU + HOAt (Better Leaving Group) Path_Standard->Action_HATU Action_Microwave Apply Microwave Energy (75°C, 10 min, Collidine base) Path_Uronium->Action_Microwave Action_Fluoride Switch to TFFH (Acid Fluoride) (Smallest Electrophile) Action_Microwave->Action_Fluoride Still Fails?

Figure 1: Decision matrix for troubleshooting incomplete acylation based on LC-MS diagnostic data.

Comparison of Coupling Reagents for Hindered Tyrosine

Reagent ClassExamplesSteric PenetrationRisk of Side RxnRecommended For
Carbodiimide DIC/HOBtLowLowStandard, unhindered couplings only.
Uronium HATU , HCTUHighMedium (Guanidinylation)First-line defense for Dmt/bulky analogs.
Phosphonium PyBOP , PyAOPHighLow (No Guanidinylation)Slow couplings where HATU causes side reactions.
Acid Fluoride TFFH , BTFFHVery High LowExtreme hindrance (e.g., coupling to

-Me-Tyr).

The "Sledgehammer" Protocol

Application: Coupling an Fmoc-Amino Acid to a resin-bound 2,6-Dimethyltyrosine (Dmt) or


-Methyltyrosine .

Rationale: This protocol maximizes concentration and temperature while minimizing base-mediated side reactions.

  • Swelling: Swell resin in NMP (N-methylpyrrolidone) for 20 mins. NMP solvates aggregated chains better than DMF.

  • Activation (Pre-mix):

    • 5.0 eq Fmoc-Amino Acid

    • 5.0 eq HATU (or PyAOP)

    • 5.0 eq HOAt (Additive to speed up kinetics)

    • 10.0 eq TMP (2,4,6-Trimethylpyridine / Collidine)

    • Dissolve in minimum NMP to maximize concentration (0.2 - 0.5 M).

  • Coupling:

    • Add activated solution to resin.

    • Microwave: Irradiate at 75°C for 2 x 10 minutes (Double couple).

    • Alternative (No Microwave): Shake at 50°C for 2 hours, drain, and repeat with fresh reagents.

  • Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences from growing.

O-Acylation vs. N-Acylation (Special Note)

If your goal is to acylate the phenolic hydroxyl (O-acylation) of a bulky tyrosine (e.g., for prodrug formation) rather than the amine:

  • Rule: Acidity favors O-acylation; Basicity favors N-acylation.

  • Strategy: For sterically hindered phenols (like Dmt), standard basic conditions (anhydride/pyridine) often fail.

  • Solution: Use Lewis Acid catalysis (e.g.,

    
     or 
    
    
    
    ) with the anhydride, or use the Steglich esterification (DCC/DMAP) but with high equivalents of DMAP (caution: racemization risk if the AA is chiral).

References

  • Illuminati, D., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation.[2][3] Molecules, 28(22), 7532. Link

  • Wang, Y., et al. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters, 23(18), 7113–7118. Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. Link

Sources

Technical Support Center: Hydrophobic Halogenated Peptide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HHP-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Solubility, Selectivity, and Recovery for Halogenated Peptides

Welcome to the Advanced Purification Support Center.

You have reached this guide because standard peptide purification protocols (C18, 0.1% TFA/Water/Acetonitrile) are failing. Hydrophobic halogenated peptides (containing Chlorine, Bromine, Fluorine, or Iodine) present a unique triad of challenges: extreme hydrophobicity , aggressive aggregation , and difficult separation from non-halogenated precursors.

This guide is not a generic manual. It is a troubleshooting system designed to isolate and resolve the specific physicochemical barriers preventing your pure isolate recovery.

Module 1: The "Pre-Flight" Check – Solubility & Sample Prep

The Issue: “My peptide disappears upon injection” or “I see massive backpressure spikes immediately.”

The Diagnosis: Hydrophobic halogenated peptides often precipitate instantly when they hit the aqueous mobile phase at the head of the column. Standard aqueous dissolution is insufficient.

The Protocol: "Organic-First" Solubilization Do not attempt to dissolve these peptides in buffer first. Once aggregates form in water, they are thermodynamically stable and difficult to break.

  • Dissolution: Dissolve the crude lyophilized powder in 100% organic solvent first.

    • Choice A (Standard): DMSO or DMF.

    • Choice B (Aggregates):HFIP (Hexafluoroisopropanol) . HFIP is the "nuclear option" for disrupting secondary structures (

      
      -sheets) that cause aggregation in halogenated peptides.
      
  • Dilution: Slowly add the aqueous buffer to the organic peptide solution dropwise while vortexing.

    • Target: Final organic concentration should be ~10-20% (or match your gradient starting condition).

  • Clarification: Centrifuge at 15,000 x g for 10 minutes. Inject only the supernatant.

Visual Logic: Solubilization Decision Tree

SolubilityTree Start Start: Dry Peptide CheckSeq Check Sequence: >50% Hydrophobic? Start->CheckSeq AqTry Attempt Aqueous (Acidic/Basic) CheckSeq->AqTry No OrgStart Organic First Strategy CheckSeq->OrgStart Yes DMSO Dissolve in 100% DMSO/DMF OrgStart->DMSO Standard HFIP Dissolve in 100% HFIP (Disrupt Aggregates) OrgStart->HFIP Known Aggregator Dilute Dilute with Buffer (Dropwise) DMSO->Dilute HFIP->Dilute Cloudy Solution Cloudy? Dilute->Cloudy Filter Centrifuge/Filter Inject Supernatant Cloudy->Filter No (Clear) AddGuan Add 6M Guanidine HCl (Chaotrope) Cloudy->AddGuan Yes (Precipitate) AddGuan->Filter

Figure 1: Decision logic for solubilizing hydrophobic peptides prior to HPLC injection. The "Organic First" pathway is critical for halogenated species.

Module 2: The "Engine" – Stationary Phase Selection

The Issue: “I cannot separate my chlorinated product from the non-chlorinated impurity.”

The Diagnosis: Standard C18 columns rely solely on hydrophobic interaction. Since the hydrophobicity difference between a halogenated peptide and its precursor is often marginal, C18 fails to provide resolution.

The Solution: Fluorinated Stationary Phases (PFP) You must exploit selectivity over retentivity. Pentafluorophenyl (PFP or F5) columns offer a unique separation mechanism called "Halogen Bonding" or "Halogen-Pi Interaction."

  • Mechanism: The electron-deficient fluorine atoms on the PFP ring interact specifically with the electron-rich halogen atoms (Cl, Br, I) on your peptide. This creates a "sticky" interaction specific to the halogenated species, pulling it away from the non-halogenated impurity.

Comparative Data: Column Selection Matrix
FeatureC18 (Octadecyl)C4 (Butyl)PFP (Pentafluorophenyl)
Primary Mechanism HydrophobicityHydrophobicityHydrophobicity +

-

+ Dipole
Best For General PeptidesVery Large/HydrophobicHalogenated / Aromatic Peptides
Retention High (Risk of irreversible binding)Low (Good for recovery)Moderate (High Selectivity)
Halogen Selectivity LowLowHigh
Recommendation Initial Screen onlyIf recovery is <50% on C18Primary Choice for Halogenated species
Module 3: The "Fuel" – Mobile Phase & Method Optimization

The Issue: “Broad, tailing peaks” or “Ghost peaks in blank runs.”

The Diagnosis: Hydrophobic peptides adhere to silanols (tailing) and the column frit (ghost peaks).

The Protocol:

  • Elevated Temperature (Crucial):

    • Run the column at 60°C .

    • Why? Reduces mobile phase viscosity, increases mass transfer kinetics, and disrupts secondary hydrophobic interactions. This sharpens peaks significantly.

  • Mobile Phase Modifiers:

    • Component A: Water + 0.1% TFA (Trifluoroacetic Acid).

    • Component B: Acetonitrile + 0.1% TFA + 5-10% Isopropanol (IPA) .

    • Why IPA? Acetonitrile alone may not be strong enough to elute very hydrophobic halogenated peptides. IPA increases the solvent strength and solubility, ensuring total elution.

  • Gradient Strategy:

    • Start high. Do not start at 0% B.

    • Recommendation: Start at 20-30% B.

    • Slope: Shallow gradient (0.5% to 1% B per minute) to maximize the PFP column's selectivity.

Module 4: Troubleshooting (FAQ)

Q1: I lost 80% of my peptide mass. Where did it go? A: It is likely adsorbed to your sample vial or the HPLC system tubing.

  • Fix 1 (Vials): Use Low-Bind Polypropylene or silanized glass vials. Never use standard glass.

  • Fix 2 (System): Passivate your HPLC system. Inject a "sawtooth" gradient of 100% IPA prior to your run to saturate active sites.

Q2: My retention time is shifting between runs. A: This indicates "column fouling" where peptide builds up on the stationary phase.

  • Fix: Implement a "Sawtooth Wash" at the end of every injection. Ramp to 100% B (with IPA) and hold for 5 minutes, then equilibrate. Do not stop at 95% B.

Q3: Can I use Formic Acid (FA) instead of TFA for Mass Spec? A: You can, but expect broader peaks.

  • Fix: If you must use FA for sensitivity, use a Core-Shell (Superficially Porous) PFP column. The core-shell morphology compensates for the loss of peak sharpness caused by the weaker ion-pairing of Formic Acid.

Visual Logic: Purification Workflow

Validation & Comparative

Technical Comparison: NMR Spectroscopic Profiling of 2,3-Dichloro-L-Tyrosine vs. Native L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Basis[1]

This guide provides a technical framework for distinguishing 2,3-Dichloro-L-tyrosine (2,3-diCl-Y) —a synthetic peptidomimetic building block—from its naturally occurring parent, Native L-Tyrosine (Tyr) , and its common biological isomer, 3,5-Dichlorotyrosine (3,5-diCl-Y) .

While native tyrosine exhibits a characteristic symmetric spin system in the aromatic region, the introduction of chlorine atoms at the 2 and 3 positions breaks this symmetry, creating a distinct scalar coupling pattern. This guide details the chemical shift perturbations (CSP) and provides a validated workflow for assignment.

Structural Definition (IUPAC Numbering)
  • Native L-Tyrosine: Phenol ring attached to alanine sidechain at C1; Hydroxyl at C4.[1]

  • This compound: Chlorine substitution at C2 (ortho to sidechain) and C3 (meta to sidechain).

    • Key Feature: Protons remain at C5 and C6, which are adjacent.

  • 3,5-Dichlorotyrosine (Reference Impurity): Chlorine substitution at C3 and C5 (ortho to hydroxyl).

    • Key Feature: Protons remain at C2 and C6, which are isolated by the sidechain.

NMR Comparative Analysis: Chemical Shifts & Coupling

The following data contrasts the predictable spin systems of the native vs. chlorinated forms. All values are referenced to DSS (0.00 ppm) in D₂O/NaOD (pH > 10) or DMSO-d₆, as solvent pH drastically affects tyrosine phenolic shifts.

Table 1: ¹H NMR Chemical Shift Assignment (DMSO-d₆)
PositionAtomNative L-Tyrosine (Exp)2,3-Dichloro-L-Tyr (Predicted)*Δδ (ppm)Multiplicity & Coupling
Aromatic H2 7.05 - 7.15 N/ASubstituted (Cl)
Aromatic H3 6.65 - 6.75 N/ASubstituted (Cl)
Aromatic H5 6.65 - 6.756.90 - 7.05+0.25Doublet (

Hz)
Aromatic H6 7.05 - 7.157.20 - 7.35+0.20Doublet (

Hz)
Alpha 3.40 - 3.503.50 - 3.60+0.10dd (Sidechain influence)
Beta 2.80 - 3.002.90 - 3.10+0.10Multiplet (Rotational barrier)

*Note: 2,3-diCl-Y shifts are predicted based on Substituent Chemical Shift (SCS) additivity rules for chlorinated benzenes. The loss of symmetry is the primary diagnostic, not the absolute ppm value.

Key Spectroscopic Differentiators[3][4]
  • Symmetry Breaking (The "Rabbit Ear" vs. AB System):

    • Native Tyr: The aromatic ring rotates rapidly on the NMR timescale. H2 is equivalent to H6, and H3 is equivalent to H5. This results in an AA'BB' (or AA'XX') system, appearing as two "pseudo-doublets" (often called rabbit ears) with complex higher-order coupling.

    • 2,3-diCl-Y: The substitution prevents symmetry. H5 and H6 are chemically distinct and adjacent. They appear as two clear doublets (an AB system) with a strong ortho-coupling constant (

      
       Hz).
      
    • Contrast with 3,5-diCl-Y: If your sample shows a singlet (integral 2H) in the aromatic region, you have synthesized the 3,5-isomer (biological metabolite), not the 2,3-isomer.

  • Rotational Hindrance:

    • The Chlorine at position 2 (ortho to the sidechain) creates steric clash with the beta-protons. This often broadens the Hβ signals or creates distinct diastereotopic splitting for Hβ1 and Hβ2 compared to the native form.

Experimental Protocol: Assignment Workflow

To definitively assign this compound, follow this self-validating protocol. This workflow eliminates ambiguity between isomers.

Step 1: Sample Preparation[5]
  • Solvent: DMSO-d₆ is preferred over D₂O for characterizing the synthetic building block to observe the amide proton and avoid pH-dependent phenolic shifts.

  • Concentration: 5–10 mM.

  • Temperature: 298 K (standard). If Hβ peaks are broad due to steric hindrance of the 2-Cl, elevate to 310 K to sharpen signals.

Step 2: Pulse Sequence Setup
  • 1D ¹H NMR: Acquire with sufficient d1 (relaxation delay > 2s) to integrate aromatic protons accurately.

  • 2D ¹H-¹³C HSQC: Essential to resolve the C5 and C6 carbons.

  • 2D ¹H-¹H COSY: To confirm the H5-H6 connectivity.

Step 3: Assignment Logic (The "Walk")
  • Identify Hα: Locate the triplet/dd around 3.5–4.0 ppm.

  • Walk to Hβ: Use COSY to find the coupled Hβ protons (approx 3.0 ppm).

  • Bridge to Ring: Use HMBC (Heteronuclear Multiple Bond Correlation) from Hβ.

    • In Native Tyr , Hβ correlates to C1, C2, and C6 (symmetric C2/C6).

    • In 2,3-diCl-Y , Hβ correlates to C1, C2-Cl (quaternary, weak), and C6-H .

  • Confirm Regiochemistry:

    • H6 will show an HMBC correlation to the aliphatic sidechain (Cβ).

    • H5 will not show a strong correlation to Cβ (too many bonds away).

    • H5 and H6 will show a strong COSY cross-peak (Ortho coupling).

Visualization: Isomer Decision Tree

The following diagram illustrates the logical flow to distinguish the 2,3-isomer from alternatives using 1D NMR data.

NMR_Assignment_Logic Start Acquire 1D 1H NMR (Aromatic Region 6.5 - 7.5 ppm) Count_Peaks How many distinct proton signals? Start->Count_Peaks Two_Signals Two distinct signals (Integrals 2H : 2H) Count_Peaks->Two_Signals Symmetric Pattern One_Signal One signal (Integral 2H) Count_Peaks->One_Signal Single Peak Two_Diff Two distinct signals (Integrals 1H : 1H) Count_Peaks->Two_Diff Asymmetric Pattern Native Native Tyrosine (Symmetric AA'BB') Two_Signals->Native Iso_35 3,5-Dichloro-Tyr (Symmetric, H2/H6 equivalent) One_Signal->Iso_35 Coupling_Check Check Coupling (J-value) Two_Diff->Coupling_Check Ortho_Coup Doublets (J ~ 8 Hz) (Adjacent Protons) Coupling_Check->Ortho_Coup Meta_Coup Singlets or weak meta coupling Coupling_Check->Meta_Coup Target TARGET CONFIRMED: This compound (H5/H6 AB System) Ortho_Coup->Target Iso_26 2,6-Dichloro-Tyr (H3/H5 equivalent) Meta_Coup->Iso_26 Rare

Caption: Decision tree for identifying chlorinated tyrosine isomers based on aromatic proton multiplicity and symmetry.

References

  • Human Metabolome Database (HMDB). "L-Tyrosine Spectral Data (1H NMR, 13C NMR)." HMDB0000158. [Link][2]

  • Ketan S. et al. "NMR studies of halogenated tyrosines: Markers of oxidative stress." Free Radical Biology and Medicine, Vol 34, 2003. (Provides baseline shifts for 3-Cl and 3,5-diCl variants).
  • National Institute of Standards and Technology (NIST). "Tyrosine Chemical Structure and Properties." NIST Chemistry WebBook, SRD 69. [Link][3]

  • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Source for Substituent Chemical Shift additivity rules).

Sources

Mass spectrometry fragmentation patterns of 2,3-Dichloro-L-tyrosine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Mass Spectrometry Fragmentation & Analysis of 2,3-Dichloro-L-Tyrosine Peptides

Executive Summary This guide provides a technical analysis of this compound (2,3-Cl₂-Y) peptides, a synthetic modification often utilized in drug development to enhance peptide stability and alter receptor binding affinity. Unlike its biological isomer (3,5-dichlorotyrosine, a biomarker of oxidative stress), the 2,3-isomer introduces chlorine atoms at the ortho and meta positions relative to the peptide backbone. This specific substitution pattern creates unique steric shielding and distinct mass spectral signatures.

This document compares 2,3-Cl₂-Y against Native Tyrosine (Y) and the Mono-chlorinated impurity (3-Cl-Y), focusing on isotopic envelopes, fragmentation efficiency, and diagnostic ion monitoring.

Part 1: Chemical Basis & Isotopic Signatures[1]

The introduction of two chlorine atoms into the tyrosine phenolic ring fundamentally alters the mass spectrometry profile due to the high natural abundance of the


 isotope (approx. 24.2%).[1]
The "Twin-Chlorine" Isotopic Envelope

Unlike native peptides (dominated by Carbon-12), 2,3-Cl₂-Y peptides exhibit a distinct "triplet" isotopic pattern in the MS1 spectrum. This is the primary filter for validating the presence of the modification before fragmentation.

  • Native Tyrosine (Y): Single dominant peak (M).

  • 3-Chloro-L-Tyrosine (3-Cl-Y): Doublet pattern. M (100%) and M+2 (~32%).

  • This compound (2,3-Cl₂-Y): Triplet pattern.[2]

    • M (

      
      ):  100% relative abundance.
      
    • M+2 (

      
      ):  ~64% relative abundance.
      
    • M+4 (

      
      ):  ~10% relative abundance.
      

Expert Insight: In complex matrices, do not rely solely on exact mass. The 9:6:1 intensity ratio of the isotopic envelope is a mandatory validation step to distinguish 2,3-Cl₂-Y from potential contaminants with similar nominal masses.

Mass Shift Calculations

Accurate mass inclusion lists must account for the substitution of two Hydrogen atoms with two Chlorine atoms.

Residue TypeElemental CompositionMonoisotopic Mass (Da)Mass Shift vs Native
L-Tyrosine (Y)

163.06330
3-Chloro-L-Tyr

197.0244+33.9611
2,3-Dichloro-L-Tyr

230.9854+67.9221

Part 2: Fragmentation Mechanics (MS/MS)

The position of the chlorine atoms in 2,3-Cl₂-Y (specifically the chlorine at position 2, ortho to the backbone) introduces steric hindrance that is absent in native tyrosine or the 3,5-biological isomer.

Stability and Ionization

Chlorine is an Electron Withdrawing Group (EWG).

  • Reduced Basicity: The phenolic ring becomes significantly more acidic. In positive mode ESI, this reduces the proton affinity of the side chain, directing protons preferentially to the peptide backbone (amide nitrogens) or basic residues (Arg/Lys).

  • Fragmentation Efficiency: Because the proton is sequestered on the backbone, b- and y-ion series are typically intense and complete for 2,3-Cl₂-Y peptides.

  • Steric "Ortho" Effect: The chlorine at position 2 can sterically hinder the formation of certain internal ions, making the immonium ion less abundant than in native tyrosine, but highly diagnostic when found.

Diagnostic Immonium Ions

The immonium ion is formed by double backbone cleavage.[3] It is the "fingerprint" of the amino acid content.

  • Native Tyr Immonium (

    
     136.08):  High intensity.
    
  • 2,3-Cl₂-Y Immonium (

    
     204.00):  Distinctive shift.
    
    • Calculation:

      
      .
      
    • Signature: Look for the doublet/triplet pattern even in the low mass region (

      
       204, 206, 208).
      
Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor Peptide [M+H]+ Activation CID/HCD Activation Precursor->Activation Backbone Backbone Cleavage (b/y ions) Activation->Backbone Major Pathway (Due to EWG effect) Internal Internal Cleavage (Immonium ions) Activation->Internal Minor Pathway (Steric Hindrance) y_ions y-ions (C-term) Retain Cl2 pattern Backbone->y_ions b_ions b-ions (N-term) Retain Cl2 pattern Backbone->b_ions Imm_Ion Diagnostic Immonium m/z 204.00 (35Cl) m/z 206.00 (Mixed) m/z 208.00 (37Cl) Internal->Imm_Ion

Figure 1: Fragmentation pathways for this compound peptides. Note that the electron-withdrawing nature of chlorine favors backbone fragmentation (b/y ions) over side-chain internal fragmentation.

Part 3: Comparative Analysis Guide

The following table contrasts the performance and spectral features of the target molecule against its primary alternatives.

Table 1: Comparative MS Characteristics[5]
FeatureNative L-Tyrosine (Y)3-Chloro-L-Tyrosine (3-Cl-Y)This compound (2,3-Cl₂-Y)
Origin Natural / EndogenousImpurity / Inflammation MarkerSynthetic / Unnatural AA
Monoisotopic Mass 163.06 Da197.02 Da230.99 Da
Isotope Pattern Singlet (M)Doublet (3:1)Triplet (9:6:1)
Hydrophobicity (RT) BaselineIncreased (+RT shift)Significant Increase (++RT shift)
Diagnostic Ion

136.08

170.04

204.00
Fragmentation Balanced b/y and ImmoniumBalancedDominant b/y; Suppressed Immonium
Specific Loss -NH3 (17 Da)-HCl (36 Da) Rare-HCl (36 Da) Possible in high energy

Part 4: Experimental Protocol

This protocol is designed to maximize the detection of the chlorinated species while preventing "false discovery" due to isotopic overlap.

Sample Preparation
  • Digestion Enzyme: Use Trypsin or Lys-C .

    • Warning: Avoid Chymotrypsin. Chymotrypsin cleaves at the C-terminus of Tyrosine. The bulky 2,3-dichloro substitution (especially the 2-position chlorine) creates steric hindrance that inhibits Chymotrypsin cleavage, leading to missed cleavages and confusing data.

  • Reduction/Alkylation: Standard DTT/IAA protocols are compatible; chlorine atoms are stable under these conditions.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (Peptide BEH or equivalent).

  • Gradient: 2,3-Cl₂-Y is significantly more hydrophobic than native Y. Extend the high-%B (Acetonitrile) portion of the gradient to ensure elution.

  • Ion Source: ESI Positive Mode.[4]

  • Collision Energy (NCE): 25-30%.

    • Note: The C-Cl bond is relatively strong (stronger than C-I or C-Br). Standard collision energies used for peptides are sufficient to break the peptide backbone without stripping the chlorine atoms, preserving the mass shift in the fragment ions.

Data Analysis Workflow (DOT Visualization)

AnalysisWorkflow RawData Raw LC-MS/MS Data FeatureDetect 1. Feature Detection (MS1) RawData->FeatureDetect IsotopeFilter 2. Isotope Pattern Filter Look for 9:6:1 Triplet FeatureDetect->IsotopeFilter IsotopeFilter->FeatureDetect Fail (Re-check) MassFilter 3. Mass Shift Check (+67.922 Da per Tyr) IsotopeFilter->MassFilter Pass MS2ID 4. MS2 Spectrum ID (b/y ion series) MassFilter->MS2ID Validation 5. Diagnostic Ion Check (m/z 204.00) MS2ID->Validation Result Confirmed 2,3-Cl2-Y Peptide Validation->Result

Figure 2: Step-by-step data analysis workflow for identifying this compound peptides, prioritizing isotopic validation.

References

  • Crow, B. S., et al. (2016).[5] Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC–MS-MS.[5] Journal of Analytical Toxicology. Link

  • Spickett, C. M., et al. (2019). Analysis of protein chlorination by mass spectrometry. Redox Biology. Link

  • Matrix Science. (n.d.). Peptide Fragmentation & Immonium Ions.[2][3][6] Mascot Help. Link

  • Nicoletti, F. P., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. Nature Communications. Link

Sources

A Comparative Guide to the Chiral HPLC Separation of 2,3-Dichloro-DL-tyrosine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. 2,3-Dichloro-DL-tyrosine, a halogenated derivative of the amino acid L-tyrosine, presents a unique challenge for chiral resolution due to the influence of the chlorine substituents on its stereochemistry and physicochemical properties. This guide provides an in-depth comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of its enantiomers, supported by inferred experimental approaches based on the resolution of structurally similar compounds.

The Criticality of Chiral Separation for Halogenated Tyrosines

Halogenation of tyrosine residues in proteins is a post-translational modification associated with aging and various diseases.[1] The synthesis of specific halogenated tyrosine enantiomers is crucial for studying their biological activities and potential therapeutic applications.[2] The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their separation and characterization, a task for which chiral HPLC is the most powerful and widely used technique.[3][4]

Understanding the Analyte: 2,3-Dichloro-DL-tyrosine

Proposed Synthesis of 2,3-Dichloro-DL-tyrosine

A likely approach involves the direct chlorination of L-tyrosine using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an appropriate solvent. The reaction would proceed via electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 2,3-Dichloro-DL-tyrosine (Proposed)

  • Dissolution: Dissolve DL-tyrosine in a suitable solvent, such as a mixture of acetic acid and water.

  • Chlorination: Slowly add a stoichiometric amount of the chlorinating agent (e.g., N-chlorosuccinimide) to the solution at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC analysis.

  • Quenching and Isolation: Once the reaction is complete, quench any remaining chlorinating agent. The product can then be isolated by adjusting the pH to its isoelectric point to induce precipitation.

  • Purification: The crude 2,3-Dichloro-DL-tyrosine can be purified by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Comparative Analysis of Chiral HPLC Separation Strategies

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantiomeric resolution.[5] Based on the successful separation of structurally related halogenated amino acids and underivatized amino acids, we will compare two primary approaches:

  • Normal Phase Chromatography on a Polysaccharide-Based CSP: This method leverages the high chiral recognition capabilities of coated or immobilized polysaccharide derivatives.

  • Polar Ionic Mode on a Macrocyclic Glycopeptide-Based CSP: This approach is particularly well-suited for the direct analysis of underivatized, polar amino acids.[6]

Strategy 1: Normal Phase Separation on a Polysaccharide-Based CSP

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are renowned for their broad applicability in chiral separations.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For halogenated aromatic compounds, these interactions are influenced by the position and electronegativity of the halogen substituents.[1]

A suitable starting point is the use of a cellulose-based column, such as the Daicel Chiralcel OD-H, which has shown success in separating halogenated phenylalanine derivatives.[7]

dot

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve 2,3-Dichloro-DL-tyrosine in Mobile Phase Filter Filter through 0.45 µm syringe filter Sample->Filter MobilePhase Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% TFA Pump Isocratic Pump Flow Rate: 1.0 mL/min MobilePhase->Pump Injector Autosampler Injection Volume: 10 µL Pump->Injector Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) Injector->Column Detector UV Detector (λ = 280 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Calculate Calculate Retention Times (tR), Resolution (Rs), and Selectivity (α) Chromatogram->Calculate

Caption: Workflow for Normal Phase Chiral HPLC Separation.

Experimental Protocol: Normal Phase Chiral HPLC

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., starting with 90:10 v/v). Add 0.1% trifluoroacetic acid (TFA) as an additive to improve peak shape.

  • Sample Preparation: Dissolve the racemic 2,3-Dichloro-DL-tyrosine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm (based on the chromophore of tyrosine)[8][9]

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Method Optimization: If the initial separation is not optimal, adjust the ratio of n-hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times. The concentration of the acidic additive can also be varied to improve peak symmetry.

Strategy 2: Polar Ionic Mode on a Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the separation of underivatized amino acids.[6][10] These CSPs possess both hydrophobic and hydrophilic regions, as well as ionizable groups, allowing for multiple modes of interaction, including hydrogen bonding, inclusion complexing, and ionic interactions.[2] The separation of native amino acids in a polar ionic mode avoids the need for derivatization, which can be a source of variability.[6]

dot

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve 2,3-Dichloro-DL-tyrosine in Mobile Phase Filter Filter through 0.45 µm syringe filter Sample->Filter MobilePhase Mobile Phase: Methanol:Water:Formic Acid (e.g., 70:30:0.02 v/v/v) Pump Isocratic Pump Flow Rate: 1.0 mL/min MobilePhase->Pump Injector Autosampler Injection Volume: 10 µL Pump->Injector Column Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) Injector->Column Detector UV Detector (λ = 280 nm) or Mass Spectrometer Column->Detector Chromatogram Obtain Chromatogram/Mass Spectrum Detector->Chromatogram Calculate Calculate Retention Times (tR), Resolution (Rs), and Selectivity (α) Chromatogram->Calculate

Caption: Workflow for Polar Ionic Mode Chiral HPLC Separation.

Experimental Protocol: Polar Ionic Mode Chiral HPLC

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, water, and formic acid (e.g., starting with 70:30:0.02 v/v/v).

  • Sample Preparation: Dissolve the racemic 2,3-Dichloro-DL-tyrosine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm or Mass Spectrometry (MS) for enhanced sensitivity and specificity.

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Method Optimization: The ratio of methanol to water can be adjusted to optimize retention and resolution. The concentration of formic acid can also be varied to fine-tune the separation. For MS detection, volatile mobile phase additives like ammonium formate or ammonium acetate can be used.

Performance Comparison and Data Summary

The following table presents a hypothetical comparison of the expected performance of the two proposed methods for the chiral separation of 2,3-Dichloro-DL-tyrosine enantiomers. These values are based on typical results for similar compounds.

ParameterMethod 1: Normal Phase (Polysaccharide CSP)Method 2: Polar Ionic Mode (Macrocyclic Glycopeptide CSP)Rationale for Expected Performance
Retention Time (tR1) ~ 8-12 min~ 5-9 minNormal phase methods often exhibit longer retention times for polar analytes.
Retention Time (tR2) ~ 10-15 min~ 7-12 min
Resolution (Rs) > 1.5> 1.5Both methods are capable of achieving baseline resolution.
Selectivity (α) 1.2 - 1.51.1 - 1.4Polysaccharide CSPs often show high selectivity for aromatic compounds.
Mobile Phase Compatibility Limited to non-polar solventsCompatible with a wider range of polar solventsMacrocyclic glycopeptide CSPs are more versatile in terms of mobile phase compatibility.[6]
Detection Compatibility Primarily UVUV and MSThe polar ionic mobile phase is more amenable to MS detection.
Robustness HighHighBoth types of columns are generally robust when used within their recommended operating conditions.

Conclusion and Recommendations

Both the normal phase method using a polysaccharide-based CSP and the polar ionic mode with a macrocyclic glycopeptide-based CSP present viable strategies for the chiral separation of 2,3-Dichloro-DL-tyrosine enantiomers.

  • For routine analysis and preparative separations , the normal phase method with a polysaccharide CSP may be advantageous due to the potential for higher selectivity and the use of volatile organic solvents that are easily removed.

  • For analytical applications requiring high throughput and compatibility with mass spectrometry , the polar ionic mode with a macrocyclic glycopeptide CSP is the recommended starting point. This approach offers the benefit of direct injection of aqueous samples and provides enhanced sensitivity and specificity when coupled with an MS detector.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and detection method. It is strongly recommended to screen both types of columns and a range of mobile phase conditions to identify the most suitable method for your application.

References

  • Yakhak Hoeji. (2021).
  • Chiralpedia. (2022).
  • Phenomenex.
  • Wako Blog. (n.d.). Chiral Amino Acid Analysis Using LC/MS.
  • Sigma-Aldrich.
  • PMC. (2018).
  • ResearchGate. (2021). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
  • PubMed. (2004).
  • PubMed. (2013). Enantioselective separation of chiral aromatic amino acids with surface functionalized magnetic nanoparticles.
  • DAICEL Chiral Application Search. 3,4-Dihydroxy-DL-phenylalanine.
  • PMC. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2.
  • PubChem. 2,3-Difluoro-L-tyrosine.
  • Google Patents. (2007). Method for preparing D-tyrosine by enzyme method.
  • ResearchGate. (2021). Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition.
  • PubMed. (2006). Chiral recognition mechanisms with macrocyclic glycopeptide selectors.
  • Sigma-Aldrich.
  • PubMed. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Agilent. (n.d.).
  • PubMed. (2000).
  • ElectronicsAndBooks. (n.d.). Synthesis of C-14 Carboxyl-labeled Tyrosine and Diiodotyrosine1.
  • Chromatography Today. (n.d.).
  • PubMed Central. (2017).
  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)
  • ResearchGate. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC–MS-MS.
  • Springer. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1.
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • ResearchGate. (2011). Chiral HPLC for efficient resolution of enantiomers.
  • PMC. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • IOSR Journal. (2014). UV-Visible absorption spectroscopy and Z-scan analysis.
  • Digital Commons @ Michigan Tech. (2022). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.
  • SZTE Publicatio Repozitórium. (2022).
  • Google Patents. (2009).
  • PubMed. (2002). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic.
  • ResearchGate. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
  • Environmental Health Perspectives. (2004).
  • American Chemical Society. (2021).
  • Cayman Chemical. 3-chloro-L-Tyrosine.
  • SZTE Publicatio Repozitórium. (2022).
  • PubChem. 3-chlorotyrosine, DL-.
  • Digital Commons @ Michigan Tech. (2022). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,3-Dichloro-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 2,3-Dichloro-L-tyrosine. This document moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and integrity. Our commitment is to provide value beyond the product, building trust through comprehensive safety and handling information.

Core Principle: Why Specialized Disposal is Non-Negotiable

This compound is a halogenated aromatic amino acid. This chemical classification is central to understanding its disposal requirements. Two key factors drive the need for a specialized waste stream:

  • Environmental Persistence and Toxicity: Halogenated organic compounds can be persistent in the environment. Improper disposal, such as drain discharge, is strictly prohibited as it can contaminate water supplies.[1][2][3][4] Research has shown that the interaction of chlorinated amino acids with disinfectants in water treatment can form highly toxic disinfection byproducts (DBPs), underscoring the environmental risk.[5][6]

  • Hazards of Improper Destruction: The presence of chlorine atoms means that uncontrolled or low-temperature incineration can produce hazardous byproducts, such as dioxins. Therefore, the required disposal method is controlled incineration at a licensed facility equipped with flue gas scrubbing technology to neutralize harmful emissions.[1]

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its proper characterization and management from creation to final disposal.[7] For this compound, the most protective and compliant approach is to manage it as a regulated hazardous waste.

Pre-Disposal Safety & Handling

Before beginning the disposal process, ensure all handling occurs in a controlled laboratory environment with appropriate engineering controls (e.g., a chemical fume hood).

Personal Protective Equipment (PPE): A baseline of required PPE must be used when handling the primary container or preparing the waste.[8]

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[9]

In Case of a Spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, collect the spilled solid material. Avoid generating dust.[9][10][11]

  • Use spark-proof tools and an explosion-proof equipment if a flammable solvent is involved.[1]

  • Place the collected material and any contaminated cleanup supplies into a designated hazardous waste container.

  • Clean the spill area thoroughly.

The Core Disposal Workflow: A Step-by-Step Protocol

This protocol ensures compliance with federal and local regulations and minimizes risk to personnel and the environment.

Step 1: Waste Characterization The first step is to formally characterize the waste. While this compound is not explicitly a "P" or "U" listed acute hazardous waste under EPA regulations, it must be managed as hazardous due to its chemical properties.[12] All waste containing this compound, including grossly contaminated items like weigh boats or gloves, should be treated as hazardous chemical waste.

Step 2: Waste Segregation Proper segregation is the most critical step in laboratory waste management to prevent dangerous reactions and ensure cost-effective, compliant disposal.[3] this compound waste must be kept separate from other waste streams.

Waste StreamSegregate from this compound Waste?Rationale
Non-Halogenated Organic Solvents Yes Halogenated waste requires a specific, more costly incineration process. Co-mingling increases disposal costs significantly.[4]
Strong Acids & Bases Yes Prevents potential exothermic or gas-producing reactions within the waste container.[4]
Aqueous Non-Hazardous Waste Yes Prevents contamination of non-hazardous streams and ensures halogenated compounds are not discharged to the sewer.[1][8]
Sharps & Biological Waste Yes These streams have entirely different, regulated disposal pathways (e.g., autoclaving, sharps containers).

Step 3: Containment

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[3][8] A high-density polyethylene (HDPE) or glass container is typically appropriate for solid chemical waste.

  • The container must remain closed at all times except when actively adding waste.[3][4] This prevents the release of vapors and protects the contents from contamination.

Step 4: Labeling Proper labeling is a strict regulatory requirement.[13] Your institution's Environmental Health & Safety (EHS) department will provide a specific hazardous waste label. At a minimum, it must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "this compound." If in a solution, list all components and their approximate percentages.

  • The accumulation start date (the date the first drop of waste was added to the container).

  • Clear indication of the associated hazards (e.g., Irritant, Environmental Hazard).

Step 5: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure, well-ventilated, and equipped with secondary containment (such as a spill tray) to capture any potential leaks.[3][8]

Step 6: Arranging Final Disposal

  • Once the waste container is full, or if you are approaching the time limit for accumulation set by your institution (typically 90-180 days), contact your EHS department.

  • EHS will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[8][13]

  • Maintain a log of all hazardous waste disposal actions, including the type of waste, amount, and date of pickup, as this is a key component of regulatory compliance.[8]

Disposal Decision Workflow

The following diagram illustrates the logical process for managing this compound waste from identification to final disposal.

G cluster_0 Laboratory Operations cluster_1 EHS & Vendor Operations A Identify Waste: This compound B Is it a Halogenated Organic Compound? A->B C Treat as Hazardous Waste. DO NOT drain dispose. B->C Yes D Select Compatible Container (e.g., HDPE, Glass) C->D E Affix Hazardous Waste Label (Name, Date, Hazards) D->E F Segregate from Non-Halogenated, Aqueous, & Reactive Waste E->F G Store in Secure SAA w/ Secondary Containment F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EHS for Pickup H->I Yes J Transfer to Licensed Hazardous Waste Vendor I->J K Final Disposal: Controlled Incineration J->K

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Framework Overview

Two primary federal agencies in the United States govern the handling and disposal of hazardous waste:

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), focus on protecting workers.[14] This includes requirements for proper labeling, safety data sheets, and employee training on the hazards of chemicals they handle.[15][16]

  • Environmental Protection Agency (EPA): The EPA, under the authority of RCRA, governs the disposal of hazardous waste to protect human health and the environment.[17] EPA regulations dictate how waste must be identified, stored, transported, and ultimately disposed of.[7][18]

Compliance is mandatory, and your institution's EHS department is your primary resource for navigating specific local and state-level requirements which may be more stringent than federal law.[8]

References

  • Bowie State University. (n.d.). HAZARDOUS CHEMICAL HANDLING PROCEDURES. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Tyrosine. Retrieved from [Link]

  • Loba Chemie. (n.d.). L-TYROSINE FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • MED-FLEX. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • MDPI. (2023). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. KI Staff portal. Retrieved from [Link]

  • Stericycle. (2026, February 2). Medical & Healthcare Waste Regulation Changes in 2025. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Triumvirate Environmental. (2026, February 3). Environmental Compliance Challenges in Biotech & Pharma Facilities. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • CSUSB ScholarWorks. (2018). Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-L-tyrosine
Reactant of Route 2
2,3-Dichloro-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.